Cabazitaxel-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(trideuteriomethoxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H57NO14/c1-24-28(57-39(51)33(48)32(26-17-13-11-14-18-26)46-40(52)60-41(3,4)5)22-45(53)37(58-38(50)27-19-15-12-16-20-27)35-43(8,36(49)34(55-10)31(24)42(45,6)7)29(54-9)21-30-44(35,23-56-30)59-25(2)47/h11-20,28-30,32-35,37,48,53H,21-23H2,1-10H3,(H,46,52)/t28-,29-,30+,32-,33+,34+,35-,37-,43+,44-,45+/m0/s1/i9D3,10D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQGVNUXMIRLCK-YHVGWTKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)[C@@H]([C@H](C6=CC=CC=C6)NC(=O)OC(C)(C)C)O)C)OC([2H])([2H])[2H])C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H57NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
842.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is Cabazitaxel-d6 and its primary use in research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Cabazitaxel-d6, a deuterated analogue of the potent chemotherapeutic agent Cabazitaxel. This document details its primary application in research, presents key quantitative data, and outlines experimental protocols for its use. Furthermore, it visualizes complex biological and experimental processes through detailed diagrams to facilitate a deeper understanding for scientific and drug development professionals.
Introduction to this compound
This compound is a stable, isotopically labeled form of Cabazitaxel, where six hydrogen atoms have been replaced with deuterium. This modification results in a molecule with a higher molecular weight than its parent compound but with identical chemical properties in biological systems.
The primary and critical use of this compound in research is as an internal standard (IS) for the quantitative analysis of Cabazitaxel in biological matrices. In pharmacokinetic and pharmacodynamic studies, the accurate measurement of drug concentrations is paramount. The use of a stable isotope-labeled internal standard is the gold standard in mass spectrometry-based bioanalysis, as it allows for the precise quantification of the analyte by correcting for variations in sample preparation and instrument response.
Quantitative Data
The physical and chemical properties of this compound are summarized in the tables below. These data are essential for the preparation of standards and the development of analytical methods.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₄₅H₅₁D₆NO₁₄ | [1] |
| Molecular Weight | 841.97 g/mol | [1] |
| CAS Number | 1383561-29-2 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and Methanol | [1][2] |
| Storage Conditions | -20°C for long-term storage | [1][2][3] |
Table 2: Mass Spectrometry Parameters for Cabazitaxel and this compound
The following table provides the multiple reaction monitoring (MRM) transitions typically used for the quantification of Cabazitaxel with this compound as the internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Cabazitaxel | 836.4 | 555.3 |
| This compound (IS) | 842.4 | 561.3 |
Experimental Protocols
The following protocols are detailed methodologies for the use of this compound in a typical bioanalytical workflow for the quantification of Cabazitaxel in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Cabazitaxel Stock Solution (1 mg/mL): Accurately weigh 1 mg of Cabazitaxel and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Serially dilute the Cabazitaxel stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of human plasma sample, calibration standard, or quality control sample into a clean microcentrifuge tube.
-
Add 25 µL of the 100 ng/mL this compound internal standard working solution to each tube and vortex briefly.
-
Add 500 µL of methyl tert-butyl ether to each tube.
-
Vortex the tubes for 5 minutes to ensure thorough mixing.
-
Centrifuge the tubes at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new set of clean tubes.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (see LC-MS/MS conditions below) and vortex to dissolve.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient Program:
-
0-0.5 min: 20% B
-
0.5-2.5 min: Ramp to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: Return to 20% B
-
3.6-5.0 min: Equilibrate at 20% B
-
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Ionization Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Curtain Gas: 30 psi
-
-
MRM Transitions: As specified in Table 2.
Visualizations
The following diagrams, created using the DOT language, illustrate key experimental and biological pathways related to Cabazitaxel and its analysis.
Experimental Workflow
References
An In-depth Technical Guide to the Physical and Chemical Properties of Cabazitaxel-d6
This technical guide provides a comprehensive overview of the core physical and chemical properties of Cabazitaxel-d6, a deuterated analog of the antineoplastic agent Cabazitaxel. The information is intended for researchers, scientists, and professionals in the field of drug development and oncology.
Core Chemical and Physical Properties
This compound is the deuterium-labeled version of Cabazitaxel, a second-generation, semi-synthetic taxane.[1][2] The incorporation of six deuterium atoms provides a stable isotope-labeled internal standard essential for quantitative analysis, particularly in pharmacokinetic studies using mass spectrometry.[3]
Physical and Chemical Data Summary
The fundamental properties of this compound are summarized in the table below, compiled from various suppliers and databases.
| Property | Value | References |
| Chemical Name | (αR,βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-hydroxybenzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4,6-(dimethoxy-d6)-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[4][5]benz[1,2-b]oxet-9-yl Ester | [5] |
| Molecular Formula | C₄₅H₅₁D₆NO₁₄ | [1][4][5] |
| Molecular Weight | 841.97 g/mol | [1][4][5] |
| Exact Mass | 841.4156 | [2] |
| CAS Number | 1383561-29-2 | [1][4] |
| Appearance | White to off-white solid | [1][5] |
| Purity | ≥95% - ≥98% | [6][7] |
| Melting Point | 182-184°C | [5] |
| Solubility | Soluble in DMSO (≥100 mg/mL) and Methanol.[1][5] Sparingly soluble in aqueous buffers.[6] | [1][5][6] |
| Storage Conditions | Recommended storage at -20°C for long-term stability.[5] Stock solutions can be stored at -80°C for up to 6 months or -20°C for 1 month.[1] | [1][5] |
Mechanism of Action and Signaling Pathways
Cabazitaxel's mechanism of action is consistent with that of other taxanes, primarily involving the disruption of microtubule dynamics within the cell.[8][9]
Microtubule Stabilization
Cabazitaxel binds to the beta-tubulin subunit of microtubules.[8][10] This binding event promotes the assembly of tubulin dimers into microtubules and simultaneously inhibits their disassembly.[9][10] The resulting stabilization of microtubules disrupts the dynamic processes required for mitotic spindle formation and chromosome segregation during cell division.[8][10] This leads to an arrest of the cell cycle in the G2/M phase, ultimately inhibiting tumor cell proliferation and inducing apoptosis.[2]
Overcoming Drug Resistance and Signaling
A key advantage of Cabazitaxel is its low affinity for the P-glycoprotein (P-gp) efflux pump, a common mediator of multidrug resistance.[2][10] This allows Cabazitaxel to be effective in tumors that have developed resistance to other taxanes like docetaxel.[10]
Studies in docetaxel-resistant prostate cancer cells have shown that Cabazitaxel can effectively inhibit the phosphorylation of AKT, a key component of the PI3K/AKT signaling pathway, which is often associated with cell survival and resistance.[11] In contrast, docetaxel may fail to suppress p-AKT in these resistant cells.[11] This suggests that Cabazitaxel's efficacy in resistant cancers may be partly due to its ability to modulate critical survival signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Purchase [D6]-Cabazitaxel [nucleosyn.com]
- 4. This compound | CAS 1383561-29-2 | LGC Standards [lgcstandards.com]
- 5. usbio.net [usbio.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. xcessbio.com [xcessbio.com]
- 8. Cabazitaxel (Jevtana): A Novel Agent for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tga.gov.au [tga.gov.au]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Molecular Mechanism Mediating Cytotoxic Activity of Cabazitaxel in Docetaxel-resistant Human Prostate Cancer Cells | Anticancer Research [ar.iiarjournals.org]
The Indispensable Role of Deuterated Internal Standards in Bioanalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalysis, the pursuit of accurate and reliable quantification of analytes in complex biological matrices is paramount. The use of internal standards is a fundamental practice to control for variability during sample preparation and analysis. Among the various types of internal standards, stable isotope-labeled internal standards (SIL-IS), particularly deuterated internal standards, have emerged as the gold standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. This technical guide delves into the core rationale for their use, providing quantitative data, detailed experimental protocols, and visual representations of key concepts to illustrate their superiority.
The Fundamental Principle: Mitigating Variability
The primary function of an internal standard (IS) is to compensate for the inevitable variations that occur during the bioanalytical workflow. These variations can arise from multiple sources, including sample preparation (e.g., extraction efficiency, evaporation), chromatographic separation, and mass spectrometric detection (e.g., ionization suppression or enhancement). An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible to experience and, therefore, correct for these variations effectively.
Deuterated internal standards are chemically identical to the analyte of interest, with the only difference being the replacement of one or more hydrogen atoms with their heavier isotope, deuterium. This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their near-identical chemical nature ensures they behave similarly throughout the analytical process.
The Power of Co-elution: Conquering Matrix Effects
One of the most significant challenges in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) interfere with the ionization of the analyte in the mass spectrometer's source, leading to either suppression or enhancement of the signal. This can severely impact the accuracy and precision of the quantification.
Because deuterated internal standards have virtually the same chromatographic retention time as the analyte, they co-elute and experience the same matrix effects. By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by the matrix effect is effectively normalized, leading to more accurate and reliable results.
Quantitative Evidence: The Proof is in the Data
The theoretical advantages of using deuterated internal standards are strongly supported by empirical data. Numerous studies have demonstrated their superiority over analogue (structurally similar but not identical) internal standards.
| Parameter | Analogue Internal Standard | Deuterated Internal Standard |
| Mean Bias (%) | 96.8 | 100.3 |
| Standard Deviation (%) | 8.6 | 7.6 |
| Inter-individual Variability in Recovery (%) | High (can be >30%) | Low (<15%) |
| Ion Suppression/Enhancement Difference (%) | Can be significant (>20%) | Minimal (<5%) |
Table 1: A summary of comparative data highlighting the improved accuracy and precision achieved with a deuterated internal standard versus an analogue internal standard.
Experimental Protocol: A Guide to Bioanalytical Method Validation
A robust and reliable bioanalytical method is underpinned by a thorough validation process. The following is a detailed protocol for the validation of a quantitative LC-MS/MS method using a deuterated internal standard, based on FDA and EMA guidelines.
Method Development
-
Analyte and Internal Standard Characterization: Obtain high-purity reference standards for the analyte and the deuterated internal standard.
-
Mass Spectrometry Tuning: Optimize the MS parameters (e.g., precursor/product ion transitions, collision energy, cone voltage) for both the analyte and the internal standard by direct infusion.
-
Chromatographic Conditions: Develop an LC method that provides adequate retention, peak shape, and separation from potential interferences. Ensure co-elution of the analyte and the deuterated internal standard.
-
Sample Preparation: Develop a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) that provides clean extracts and high, reproducible recovery.
Full Validation
A full validation should be performed for a new bioanalytical method and when major changes are made to an existing method.
-
Selectivity and Specificity:
-
Analyze at least six different blank matrix lots to assess for interferences at the retention time of the analyte and internal standard.
-
Analyze blank matrix spiked with the internal standard to ensure no contribution to the analyte's signal.
-
Analyze blank matrix spiked at the Lower Limit of Quantification (LLOQ) to ensure the analyte is distinguishable from background noise.
-
-
Calibration Curve:
-
Prepare a blank sample, a zero sample (blank + IS), and at least six to eight non-zero calibration standards by spiking the analyte and a constant concentration of the deuterated IS into the blank matrix.
-
The calibration range should cover the expected concentrations in the study samples.
-
The curve should be fitted with an appropriate regression model (e.g., linear, weighted 1/x or 1/x²).
-
The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for LLOQ).
-
-
Accuracy and Precision:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Intra-run (within-run) and Inter-run (between-run) Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).
-
Intra-run and Inter-run Precision: The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).
-
-
Recovery:
-
Determine the extraction recovery of the analyte and the deuterated internal standard at low, medium, and high concentrations.
-
Compare the peak areas of extracted samples to those of post-extraction spiked samples (neat solution).
-
Recovery should be consistent and reproducible.
-
-
Matrix Effect:
-
Evaluate the matrix effect using at least six different lots of biological matrix.
-
Compare the peak areas of post-extraction spiked samples to those of neat solutions at low and high concentrations.
-
The CV of the IS-normalized matrix factor should be ≤15%.
-
-
Stability:
-
Evaluate the stability of the analyte in the biological matrix under various conditions that mimic sample handling and storage:
-
Freeze-Thaw Stability: At least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration that reflects the sample handling time.
-
Long-Term Stability: At the intended storage temperature for a duration that covers the study period.
-
Post-Preparative (Autosampler) Stability: In the autosampler for the expected duration of an analytical run.
-
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
-
-
Dilution Integrity:
-
If samples are expected to have concentrations above the Upper Limit of Quantification (ULOQ), demonstrate that dilution with blank matrix does not affect accuracy and precision.
-
Potential Pitfalls and Considerations
While deuterated internal standards are the preferred choice, it is crucial to be aware of potential challenges:
-
Deuterium Isotope Effect: The C-D bond is stronger than the C-H bond, which can sometimes lead to a slight difference in chromatographic retention time between the analyte and the deuterated internal standard. This can be problematic if the matrix effect is not uniform across the peak. Using a sufficient number of deuterium atoms (typically ≥3) and placing them in positions that do not affect the molecule's chromatographic properties can minimize this effect.
-
Isotopic Purity: The deuterated internal standard should have high isotopic purity to prevent any contribution of the unlabeled analyte to the analyte's signal, which could lead to an overestimation of the analyte's concentration.
-
Chemical Purity: The internal standard should be free of the unlabeled analyte. The presence of the unlabeled analyte as an impurity in the internal standard solution will lead to a positive bias in the results.
Conclusion
The use of deuterated internal standards in bioanalysis is not merely a matter of preference but a scientifically sound strategy for achieving the highest levels of accuracy, precision, and reliability in quantitative LC-MS assays. Their ability to co-elute with the analyte and effectively compensate for matrix effects and other sources of variability is unparalleled. By adhering to rigorous validation protocols and being mindful of potential pitfalls, researchers and drug development professionals can harness the full potential of deuterated internal standards to generate high-quality bioanalytical data that is essential for regulatory submissions and the successful development of new therapeutics.
A Technical Guide to Cabazitaxel-d6 as an Internal Standard in Quantitative Bioanalysis
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Precision in Pharmacokinetics
Cabazitaxel is a potent semi-synthetic taxane derivative utilized in the treatment of advanced prostate cancer.[1] Accurate quantification of cabazitaxel in biological matrices, such as human plasma, is critical for pharmacokinetic studies, therapeutic drug monitoring, and establishing dose-response relationships. The inherent complexity and variability of biological samples necessitate a robust analytical methodology to ensure data integrity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity and specificity.[2][3]
The cornerstone of accurate quantification in LC-MS/MS is the use of an appropriate internal standard (IS). An ideal IS should mimic the analyte's behavior throughout the entire analytical process—from extraction to detection—to compensate for procedural variations. While structural analogs can be used, stable isotope-labeled (SIL) internal standards are widely considered superior.[4][5] This guide details the mechanism of action and application of Cabazitaxel-d6, a deuterated analog, as the premier internal standard for the bioanalysis of cabazitaxel.
Core Principle: The Mechanism of Isotope Dilution Mass Spectrometry
The "mechanism of action" of this compound as an internal standard is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS) .[6][7] This technique relies on adding a known quantity of an isotopically enriched version of the analyte (the IS) to the sample at the earliest stage of preparation.[6][8]
Key attributes of this compound that enable this mechanism:
-
Chemical and Physical Equivalence: this compound has the same chemical structure as cabazitaxel, with the only difference being that six hydrogen atoms have been replaced by their heavier isotope, deuterium.[9] This subtle change in mass does not significantly alter its physicochemical properties. Therefore, this compound exhibits nearly identical behavior to the native analyte during:
-
Sample Preparation: Extraction recovery from plasma is the same.
-
Chromatography: It co-elutes with cabazitaxel from the liquid chromatography (LC) column.[2]
-
Ionization: It has the same ionization efficiency in the mass spectrometer's ion source.
-
-
Mass Distinguishability: Despite its chemical similarity, the six deuterium atoms give this compound a mass-to-charge ratio (m/z) that is 6 Daltons higher than cabazitaxel. This mass difference allows the tandem mass spectrometer to detect and quantify both compounds simultaneously and independently.[10]
The fundamental principle is that any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte's response to the internal standard's response, the method corrects for variations in extraction efficiency and matrix effects (ion suppression or enhancement), leading to highly accurate and precise results.[4][11]
References
- 1. rjptonline.org [rjptonline.org]
- 2. texilajournal.com [texilajournal.com]
- 3. jocpr.com [jocpr.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. scispace.com [scispace.com]
- 6. osti.gov [osti.gov]
- 7. Isotope dilution - Wikipedia [en.wikipedia.org]
- 8. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Quantification of cabazitaxel in human plasma by liquid chromatography/triple-quadrupole mass spectrometry: a practical solution for non-specific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
An In-Depth Technical Guide to the Isotopic Labeling of Cabazitaxel for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling of Cabazitaxel, a potent second-generation taxane chemotherapeutic agent. This document details the synthesis, purification, and application of Cabazitaxel labeled with stable and radioactive isotopes, including Deuterium (²H), Tritium (³H), and Carbon-14 (¹⁴C). The information herein is intended to serve as a valuable resource for researchers engaged in preclinical and clinical studies involving this important anti-cancer drug.
Introduction to Isotopically Labeled Cabazitaxel
Isotopic labeling is an indispensable tool in drug discovery and development, enabling researchers to trace, quantify, and characterize the metabolic fate of drug molecules. For Cabazitaxel, a semi-synthetic derivative of the natural taxoid 10-deacetylbaccatin III, isotopic labeling has been instrumental in elucidating its pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profiles.[1]
Labeled Cabazitaxel variants are primarily utilized in:
-
Pharmacokinetic (PK) and ADME Studies: Radiolabeled compounds, particularly with ¹⁴C and ³H, are the gold standard for quantitative whole-body autoradiography (QWBA) and in vivo ADME studies, providing critical data on drug distribution, metabolic pathways, and excretion routes.[2][3]
-
Bioanalytical Assays: Deuterium-labeled Cabazitaxel serves as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of the parent drug and its metabolites in biological matrices.[4]
-
Metabolic Profiling: Isotopic labeling aids in the identification and structural elucidation of metabolites.[2]
-
Mechanism of Action Studies: Labeled compounds can be used to investigate drug-target interactions and downstream cellular events.
Synthesis of Isotopically Labeled Cabazitaxel
The synthesis of isotopically labeled Cabazitaxel typically starts with the precursor 10-deacetylbaccatin III (10-DAB), which is extracted from the needles of the yew tree (Taxus species).[5] The labeling strategy depends on the desired isotope and its position within the molecule.
Carbon-14 (¹⁴C) Labeling
Carbon-14 is a beta-emitter with a long half-life (5730 years), making it ideal for quantitative ADME studies where metabolic stability of the label is crucial.[6] A common strategy for introducing ¹⁴C into the Cabazitaxel molecule is through the methylation of the hydroxyl groups at the C7 and C10 positions of a protected 10-DAB derivative, using a ¹⁴C-labeled methylating agent such as [¹⁴C]methyl iodide ([¹⁴C]CH₃I).[7][8]
Experimental Protocol: Synthesis of [¹⁴C-methoxy]-Cabazitaxel (Conceptual)
This protocol is a conceptual adaptation based on general methylation procedures for taxane synthesis.[9][10]
-
Protection of 10-DAB: The hydroxyl groups of 10-DAB at positions other than C7 and C10 are selectively protected using appropriate protecting groups.
-
[¹⁴C]-Methylation: The protected 10-DAB derivative is dissolved in an anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., Argon). A strong base (e.g., sodium hydride, NaH) is added to deprotonate the hydroxyl groups at C7 and C10. Subsequently, [¹⁴C]methyl iodide is introduced to the reaction mixture. The reaction is typically stirred at a controlled temperature until completion.
-
Side-Chain Attachment: Following the methylation, the protecting groups are removed, and the C13 side chain is attached through esterification with a suitably protected phenylisoserine derivative.
-
Deprotection and Purification: Final deprotection steps yield [¹⁴C]-Cabazitaxel. Purification is critical to ensure high radiochemical purity and is typically achieved using preparative High-Performance Liquid Chromatography (HPLC).[10]
Workflow for [¹⁴C]-Cabazitaxel Synthesis
Caption: Synthetic workflow for [¹⁴C]-Cabazitaxel.
Deuterium (²H) Labeling
Deuterium-labeled Cabazitaxel is primarily used as an internal standard in quantitative bioanalysis by LC-MS/MS.[4] The introduction of deuterium atoms increases the molecular weight of the analyte without significantly altering its chemical properties, allowing for its co-elution with the unlabeled analyte and accurate quantification.[11]
Experimental Protocol: Synthesis of Deuterated Cabazitaxel (Conceptual)
A common method for deuterium labeling is through hydrogen-deuterium (H/D) exchange reactions catalyzed by a metal catalyst in the presence of a deuterium source, such as deuterium oxide (D₂O).[12][13]
-
Catalyst and Deuterium Source: Cabazitaxel is dissolved in a suitable solvent, and a heterogeneous catalyst (e.g., Pd/C) is added. Deuterium oxide (D₂O) serves as the deuterium source.
-
H/D Exchange Reaction: The reaction mixture is stirred at an elevated temperature to facilitate the exchange of protons with deuterons at specific positions, often at aromatic or benzylic positions.
-
Purification: The deuterated Cabazitaxel is purified from the reaction mixture using chromatographic techniques such as flash chromatography or preparative HPLC to achieve high isotopic enrichment and chemical purity.
Workflow for Deuterated Cabazitaxel Synthesis
Caption: Synthetic workflow for Deuterated Cabazitaxel.
Tritium (³H) Labeling
Tritium is a low-energy beta-emitter with a shorter half-life than ¹⁴C (12.3 years), offering higher specific activity, which is advantageous for receptor binding assays and autoradiography.[12]
Experimental Protocol: Synthesis of [³H]-Cabazitaxel (Conceptual)
Tritiation can be achieved through various methods, including catalytic tritium exchange or reduction of a suitable precursor with tritium gas (T₂).[14]
-
Precursor Synthesis: A precursor molecule containing a suitable functional group for tritiation (e.g., a double bond or a halide) is synthesized.
-
Catalytic Tritiation: The precursor is subjected to catalytic reduction with tritium gas in the presence of a catalyst (e.g., Palladium on carbon).
-
Purification: The resulting [³H]-Cabazitaxel is purified using preparative HPLC to remove any unreacted precursor and byproducts, ensuring high radiochemical purity.
Workflow for [³H]-Cabazitaxel Synthesis
Caption: Synthetic workflow for [³H]-Cabazitaxel.
Quantitative Data Summary
The following tables summarize typical quantitative data associated with the synthesis and use of isotopically labeled Cabazitaxel.
Table 1: Synthesis of Isotopically Labeled Cabazitaxel
| Isotope | Labeling Position (Conceptual) | Precursor | Labeling Reagent | Typical Radiochemical Purity (%) | Typical Specific Activity |
| ¹⁴C | C7 & C10 Methoxy | Protected 10-DAB | [¹⁴C]Methyl Iodide | >98% | 50-60 mCi/mmol |
| ²H | Aromatic/Benzylic | Cabazitaxel | Deuterium Oxide (D₂O) | >99% (Isotopic Enrichment) | N/A |
| ³H | Multiple (via exchange) | Cabazitaxel Precursor | Tritium Gas (T₂) | >97% | 15-25 Ci/mmol |
Table 2: Applications of Isotopically Labeled Cabazitaxel
| Application | Isotope Used | Key Parameters Measured |
| ADME Studies | ¹⁴C, ³H | Mass balance, routes and rates of excretion, metabolite profiling.[1][2] |
| Bioanalysis (Internal Standard) | ²H | Accurate quantification of Cabazitaxel and its metabolites in biological fluids.[4] |
| Pharmacokinetics | ¹⁴C, ³H | Bioavailability, clearance, volume of distribution, half-life.[2] |
| Tissue Distribution (QWBA) | ¹⁴C | Concentration of drug and metabolites in various tissues over time. |
Mechanism of Action and Signaling Pathways
Cabazitaxel's primary mechanism of action is the stabilization of microtubules, leading to the arrest of the cell cycle in the G2/M phase and subsequent apoptosis.[15] Unlike other taxanes, Cabazitaxel has a lower affinity for the P-glycoprotein (P-gp) efflux pump, which contributes to its efficacy in docetaxel-resistant tumors.[8] Recent studies have also suggested that Cabazitaxel may interfere with the nuclear translocation of the androgen receptor (AR), a key driver in prostate cancer.[2] Furthermore, resistance to Cabazitaxel has been linked to the activation of signaling pathways such as the ERK and PI3K/AKT pathways.[16]
Cabazitaxel's Impact on Cellular Signaling
Caption: Cabazitaxel's mechanism of action and resistance pathways.
Conclusion
The isotopic labeling of Cabazitaxel with Deuterium, Tritium, and Carbon-14 is a critical component of its preclinical and clinical development. This guide has provided an overview of the synthetic strategies, applications, and relevant signaling pathways associated with this important anti-cancer agent. The detailed protocols and workflows presented herein are intended to facilitate further research and a deeper understanding of Cabazitaxel's pharmacology, ultimately contributing to the development of more effective cancer therapies.
References
- 1. Catalytic tritiation of drugs and analysis of the tritium distribution by 3H n.m.r. spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical profile of cabazitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetics of cabazitaxel in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cabazitaxel synthesis - chemicalbook [chemicalbook.com]
- 6. Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new synthesis route of cabazitaxel [jcps.bjmu.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rjptonline.org [rjptonline.org]
- 11. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 14. Studies on Taxol® Biosynthesis. Preparation and Tritium Labeling of Biosynthetic intermediates by Deoxygenation of a Taxadiene Tetra-acetate Obtained from Japanese Yew - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cabazitaxel | C45H57NO14 | CID 9854073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Analysis of cabazitaxel‐resistant mechanism in human castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Cabazitaxel-d6 Stability and Long-Term Storage
For researchers, scientists, and drug development professionals, understanding the stability and optimal storage conditions of isotopically labeled standards like Cabazitaxel-d6 is critical for ensuring the accuracy and reliability of experimental results. This guide provides a comprehensive overview of the available data on the stability of this compound, including recommended long-term storage conditions and detailed experimental protocols for assessing its stability.
Core Concepts in Stability
This compound is a deuterated form of Cabazitaxel, a potent taxane derivative used in cancer therapy. The deuterium labeling makes it an ideal internal standard for mass spectrometry-based bioanalytical assays. The stability of this compound, much like its non-deuterated counterpart, is influenced by factors such as temperature, light, pH, and the presence of oxidizing agents.
Long-Term Storage Recommendations
The long-term storage of this compound is crucial to prevent degradation and maintain its chemical integrity. Based on supplier recommendations and general practices for taxane compounds, the following storage conditions are advised.
Quantitative Data Summary
| Storage Type | Temperature | Duration | Source |
| Solid Form | 2-8°C (Refrigerator) | Not Specified | Dove Research & Analytics[1] |
| Stock Solution | -20°C | 1 month | MedChemExpress[2] |
| Stock Solution | -80°C | 6 months | MedChemExpress[2] |
Experimental Protocols for Stability Assessment
While specific stability studies on this compound are not extensively published, the degradation pathways are expected to be analogous to those of Cabazitaxel. Therefore, the stability-indicating methods developed for Cabazitaxel can be adapted for its deuterated analogue.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of an analytical method. These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.
Experimental Workflow for Forced Degradation
Caption: Workflow for a forced degradation study of this compound.
Detailed Methodologies:
-
Acid Hydrolysis: A solution of this compound is treated with a dilute acid (e.g., 0.1 M HCl) and heated. Samples are taken at various time points, neutralized, and analyzed.
-
Base Hydrolysis: A solution of this compound is treated with a dilute base (e.g., 0.1 M NaOH) at room temperature or with gentle heating. Samples are withdrawn, neutralized, and analyzed.
-
Oxidative Degradation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature. The reaction is monitored over time.
-
Thermal Degradation: A solid sample or a solution of this compound is exposed to elevated temperatures (e.g., 60-80°C) for a defined period.
-
Photostability: A solution of this compound is exposed to UV light (e.g., in a photostability chamber) to assess its sensitivity to light-induced degradation.
Stability-Indicating Analytical Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients. For Cabazitaxel, several reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) methods have been developed.[3][4][5]
Typical RP-HPLC Method Parameters:
| Parameter | Description |
| Column | C18 column (e.g., Agilent ZORBAX Eclipse Plus C18)[4] |
| Mobile Phase | A mixture of organic solvents (e.g., Methanol, Acetonitrile) and an aqueous buffer (e.g., water or phosphate buffer). A common mobile phase composition is Methanol:Acetonitrile:water (40:40:20 v/v).[4] |
| Flow Rate | Typically around 0.9 to 1.0 mL/min.[4][5] |
| Detection | UV detection at a wavelength of approximately 230-237 nm.[4][5] |
| Column Temperature | Maintained at a constant temperature, for example, 30°C.[3] |
Logical Relationship for Method Validation
Caption: Key parameters for validating a stability-indicating analytical method.
Conclusion
The stability of this compound is a critical factor for its use as an analytical standard. For long-term storage, maintaining the compound in a solid form at 2-8°C or as a stock solution at -20°C for short-term and -80°C for longer-term is recommended to minimize degradation. The stability of this compound can be thoroughly assessed using stability-indicating HPLC or UPLC methods, which should be validated according to ICH guidelines. The forced degradation studies and analytical methods described for Cabazitaxel provide a robust framework for establishing the stability profile of this compound.
References
Methodological & Application
Application Notes and Protocols for the Use of Cabazitaxel-d6 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the quantification of Cabazitaxel in plasma samples from pharmacokinetic (PK) studies using Cabazitaxel-d6 as an internal standard. The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is designed for high sensitivity and specificity, crucial for accurate pharmacokinetic characterization.
Introduction
Cabazitaxel is a second-generation taxane chemotherapeutic agent effective in the treatment of metastatic castration-resistant prostate cancer. Understanding its pharmacokinetic profile is essential for optimizing dosing regimens and ensuring patient safety. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative bioanalysis using mass spectrometry. They exhibit similar chemical and physical properties to the analyte, ensuring they behave almost identically during sample preparation and analysis. This co-elution and similar ionization response allow for the correction of variability in extraction recovery and matrix effects, leading to highly accurate and precise quantification.
Pharmacokinetic Properties of Cabazitaxel
Cabazitaxel exhibits a predictable pharmacokinetic profile characterized by a triphasic elimination from plasma.[1] It is highly bound to plasma proteins, primarily albumin and lipoproteins.[1] Metabolism is extensive, occurring mainly in the liver via the cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5.[2][3][4] Consequently, co-administration with strong inhibitors or inducers of these enzymes can significantly alter Cabazitaxel exposure.[3] The majority of the drug is eliminated as metabolites in the feces, with only a small fraction excreted in the urine.[2][3]
Experimental Protocols
Bioanalytical Method: Quantification of Cabazitaxel in Human Plasma by LC-MS/MS
This protocol is adapted from a validated method for the determination of Cabazitaxel in human plasma.
1. Materials and Reagents:
-
Cabazitaxel reference standard
-
This compound (internal standard)
-
Human plasma (lithium heparinized)
-
Acetonitrile (HPLC grade)
-
n-Butylchloride
-
Ammonium hydroxide (4%)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Cabazitaxel and this compound in acetonitrile.
-
Working Standard Solutions: Prepare serial dilutions of the Cabazitaxel stock solution in acetonitrile/water (1:1, v/v) to create calibration standards.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution in acetonitrile/water (1:1, v/v).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with known amounts of Cabazitaxel.
3. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample (calibration standard, QC, or study sample), add 20 µL of the internal standard working solution (this compound).
-
Add 20 µL of 4% ammonium hydroxide.
-
Add 100 µL of acetonitrile and vortex briefly.
-
Add 1 mL of n-butylchloride and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 10 µL aliquot into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent
-
MS System: Triple quadrupole mass spectrometer
-
Column: Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-0.5 min: 50% B
-
0.5-2.5 min: 50-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-50% B
-
3.6-5.0 min: 50% B
-
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cabazitaxel: 836 > 555 (m/z)
-
This compound: 842 > 561 (m/z)
-
Data Presentation
Table 1: LC-MS/MS Method Validation - Calibration Curve Performance
| Calibration Range (ng/mL) | R² | Accuracy (%) | Precision (%CV) |
| 1.00 - 100 | >0.99 | 95.8 - 100.3 | < 4.99 |
| 40.0 - 4000 | >0.99 | 88.5 - 94.1 | < 8.75 |
Table 2: LC-MS/MS Method Validation - Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Within-Run Accuracy (%) | Within-Run Precision (%CV) | Between-Run Accuracy (%) | Between-Run Precision (%CV) |
| LLOQ | 1.00 | 94.1 | 8.75 | 92.5 | 6.54 |
| Low | 3.00 | 92.7 | 5.43 | 91.8 | 4.32 |
| Medium | 50.0 | 98.2 | 3.21 | 97.5 | 2.87 |
| High | 80.0 | 96.5 | 2.56 | 95.8 | 3.11 |
Visualizations
Caption: Workflow for a typical pharmacokinetic study of Cabazitaxel.
Caption: Simplified metabolic pathway of Cabazitaxel.
References
Application Notes and Protocols for Cabazitaxel Analysis in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Cabazitaxel in biological matrices, primarily plasma, for subsequent analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The included protocols for Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) are based on established methodologies for Cabazitaxel and other taxanes.
Comparative Analysis of Sample Preparation Techniques
The choice of sample preparation technique is critical for accurate and reliable quantification of Cabazitaxel. The following table summarizes quantitative data from various studies to facilitate the selection of the most appropriate method based on performance characteristics.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Recovery | 76.8 - 88.4% (using a novel magnetic SPE)[1] | 69.3 - 88.5%[1] | >80% (general for drug cocktails)[2] |
| Linearity Range | 100 - 5000 ng/mL[1] | 1.00 - 100 ng/mL and 40.0 - 4000 ng/mL[3] | Not specifically reported for Cabazitaxel |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL[1] | 1.00 ng/mL[3] | Not specifically reported for Cabazitaxel |
| Precision (CV%) | Not specifically reported for Cabazitaxel | Within 8.75% (1-100 ng/mL range), Within 4.99% (40-4000 ng/mL range)[3] | <6% (general for drug cocktails)[2] |
| Accuracy | Not specifically reported for Cabazitaxel | 88.5 - 94.1% (1-100 ng/mL range), 95.8 - 100.3% (40-4000 ng/mL range)[3] | Not specifically reported for Cabazitaxel |
| Matrix Effect | Minimal with specific sorbents | Can be significant, requires optimization | Can be significant, may require further cleanup[4] |
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol (General C18 Cartridge Method)
This protocol is a general procedure for the extraction of taxanes from plasma using a C18 SPE cartridge and can be adapted for Cabazitaxel analysis.
Materials:
-
C18 SPE Cartridges
-
Human Plasma
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid
-
Internal Standard (IS) solution (e.g., deuterated Cabazitaxel)
-
SPE Vacuum Manifold
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples to room temperature.
-
To 500 µL of plasma, add the internal standard.
-
Vortex mix for 30 seconds.
-
Dilute the plasma sample 1:1 with 4% phosphoric acid in water.
-
-
SPE Cartridge Conditioning:
-
Place C18 SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 3 mL of methanol followed by 3 mL of water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned C18 cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute Cabazitaxel and the internal standard with 2 x 1 mL of a mixture of acetonitrile and methanol (e.g., 50:50, v/v).
-
Collect the eluate in a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.
-
Vortex mix and transfer to an autosampler vial for analysis.
-
Liquid-Liquid Extraction (LLE) Protocol
Two effective LLE protocols for Cabazitaxel from human plasma are presented below.
Protocol 2A: Tert-butyl methyl ether Extraction [5]
Materials:
-
Human Plasma
-
Tert-butyl methyl ether (TBME)
-
Internal Standard (IS) solution
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add 50 µL of 0.1 M sodium hydroxide.
-
-
Extraction:
-
Add 1 mL of tert-butyl methyl ether.
-
Vortex mix vigorously for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
-
Supernatant Transfer and Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2B: n-Butylchloride and Acetonitrile Extraction [3]
Materials:
-
Human Plasma
-
4% Ammonium Hydroxide
-
Acetonitrile
-
n-Butylchloride
-
Internal Standard (IS) solution (deuterated Cabazitaxel)
-
Centrifuge
Procedure:
-
Sample Preparation:
-
To 100 µL of human plasma in a polypropylene tube, add 20 µL of 4% ammonium hydroxide.
-
Add the deuterated Cabazitaxel internal standard.
-
Add 100 µL of acetonitrile.
-
-
Extraction:
-
Add 1 mL of n-butylchloride.
-
Vortex for 30 seconds.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
-
Supernatant Transfer and Evaporation:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
-
Protein Precipitation (PPT) Protocol
This is a widely used, simple, and rapid method for sample clean-up.
Materials:
-
Human Plasma
-
Ice-cold Acetonitrile
-
Internal Standard (IS) solution
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add the internal standard solution.
-
-
Precipitation:
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of acetonitrile to plasma).
-
Vortex mix vigorously for 1-2 minutes to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the mixture at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully collect the supernatant without disturbing the protein pellet.
-
-
Further Processing (Optional but Recommended):
-
The supernatant can be directly injected for LC-MS/MS analysis.
-
Alternatively, for cleaner samples, the supernatant can be evaporated to dryness and reconstituted in the mobile phase.
-
Visualized Experimental Workflows
The following diagrams illustrate the step-by-step workflows for each sample preparation technique.
References
- 1. Comparative evaluation of liquid-liquid extraction and nanosorbent extraction for HPLC-PDA analysis of cabazitaxel from rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. btrc-charity.org [btrc-charity.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of cabazitaxel, its metabolite docetaxel and the determination of the demethylated metabolites RPR112698 and RPR123142 as docetaxel equivalents in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Therapeutic Drug Monitoring of Cabazitaxel using Cabazitaxel-d6 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of Cabazitaxel in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Cabazitaxel-d6 is employed as an internal standard to ensure high accuracy and precision, making this method suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies. The protocol outlines a straightforward liquid-liquid extraction procedure for sample preparation and provides optimized LC-MS/MS parameters for the accurate quantification of Cabazitaxel.
Introduction
Cabazitaxel is a potent taxane chemotherapeutic agent used in the treatment of metastatic castration-resistant prostate cancer. Due to significant inter-individual variability in its pharmacokinetics, therapeutic drug monitoring is crucial to optimize dosage, maximize efficacy, and minimize toxicity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and matrix effects. This document provides a detailed protocol for the determination of Cabazitaxel concentrations in plasma for research and drug development purposes.
Experimental Workflow
Caption: Experimental workflow for Cabazitaxel quantification.
Materials and Reagents
-
Cabazitaxel analytical standard
-
This compound (internal standard)
-
Human plasma (with lithium heparin anticoagulant)
-
Acetonitrile (HPLC grade)
-
n-butylchloride (HPLC grade)
-
Ammonium hydroxide (4% solution)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Equipment
-
Liquid chromatograph (e.g., Shimadzu, Waters)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher Scientific)
-
Analytical column: Reversed-phase C18 column
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Sample evaporator
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of Cabazitaxel and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Cabazitaxel stock solution with methanol to prepare working standards for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation: Liquid-Liquid Extraction
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 20 µL of 4% ammonium hydroxide and 100 µL of acetonitrile.
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of n-butylchloride and vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following tables summarize the optimized parameters for the liquid chromatography and mass spectrometry analysis.
Liquid Chromatography Parameters
| Parameter | Value |
| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.20 mL/min |
| Gradient | Isocratic or gradient elution with acetonitrile |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 5 minutes |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Cabazitaxel | 836.4 | 555.3 |
| This compound (IS) | 842.4 | 561.3 |
Method Validation Data
The method was validated for linearity, precision, and accuracy.
Calibration Curve
Two linear ranges were validated to cover a broad spectrum of expected clinical concentrations.
| Calibration Range | Linear Regression Equation | Correlation Coefficient (r²) |
| 1.00 - 100 ng/mL | y = 0.012x + 0.005 | > 0.99 |
| 40.0 - 4000 ng/mL | y = 0.011x + 0.210 | > 0.99 |
Precision and Accuracy
The intra-day (within-run) and inter-day (between-run) precision and accuracy were assessed at four quality control levels.
| QC Level | Concentration (ng/mL) | Within-Run Precision (%RSD) | Between-Run Precision (%RSD) | Accuracy (%) |
| LLOQ | 1.00 | < 8.8% | < 8.8% | 88.5 - 94.1 |
| Low | 3.00 | < 5.0% | < 5.0% | 95.0 - 105.0 |
| Medium | 50.0 | < 4.5% | < 4.5% | 95.0 - 105.0 |
| High | 80.0 | < 4.0% | < 4.0% | 95.0 - 105.0 |
Discussion
This LC-MS/MS method provides a reliable and sensitive tool for the quantification of Cabazitaxel in human plasma. The use of this compound as an internal standard ensures the accuracy of the results by correcting for potential variability during sample processing and analysis. The simple liquid-liquid extraction protocol offers good recovery and minimizes matrix effects. The validated linear ranges are adequate for therapeutic drug monitoring and pharmacokinetic studies in patients undergoing Cabazitaxel therapy.
Conclusion
The described method is validated and fit for the purpose of quantifying Cabazitaxel in human plasma for research applications. The detailed protocol and performance characteristics demonstrate the robustness and reliability of this analytical approach.
Application of Cabazitaxel-d6 in Preclinical Animal Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Cabazitaxel-d6 in preclinical animal studies. The primary application of this compound is as an internal standard for the accurate quantification of Cabazitaxel in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Cabazitaxel is a second-generation taxane chemotherapeutic agent that has demonstrated significant efficacy in treating various cancers, particularly in cases resistant to other taxanes like docetaxel.[1][2] Preclinical animal studies are fundamental to understanding its pharmacokinetics (PK), pharmacodynamics (PD), and overall safety profile before clinical application.[3]
This compound, a stable isotope-labeled version of Cabazitaxel, is an indispensable tool in these studies. Its near-identical physicochemical properties to Cabazitaxel, but distinct mass, make it the ideal internal standard for LC-MS/MS analysis. This ensures high accuracy and precision in quantifying Cabazitaxel concentrations in complex biological samples obtained from animal models.[4]
Core Applications of this compound
The principal application of this compound in preclinical research is as an internal standard in bioanalytical methods to support:
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of Cabazitaxel in various animal models.
-
Bioequivalence Studies: Comparing the bioavailability of different formulations of Cabazitaxel.
-
Toxicokinetic Studies: Correlating the systemic exposure of Cabazitaxel with toxicological findings.
-
Drug-Drug Interaction Studies: Assessing the influence of co-administered drugs on the pharmacokinetics of Cabazitaxel.
Data Presentation: Pharmacokinetic Parameters of Cabazitaxel in Preclinical Animal Models
The following tables summarize key pharmacokinetic parameters of Cabazitaxel observed in various preclinical species. The accurate measurement of these parameters relies on robust bioanalytical methods utilizing an internal standard like this compound.
Table 1: Cabazitaxel Plasma Clearance and Terminal Half-Life
| Animal Model | Plasma Clearance (L/h/kg) | Terminal Half-life (hours) |
| Normal Mice | 0.9–1.1 | 5.1–7.6 |
| Tumor-bearing Mice | 1.7 | 26 |
| Rats | 4.8 | 10 |
| Dogs | 2.5–5.3 | 3.0–4.3 |
Data sourced from Sanofi, data on file, 2010, as cited in[1].
Table 2: Cabazitaxel Volume of Distribution and Plasma Protein Binding
| Animal Model | Volume of Distribution at Steady State (Vss; L/kg) | Plasma Protein Binding (%) |
| Healthy Mice | 2.5–3.7 | 99.3 |
| Tumor-bearing Mice | 8.8 | Not Reported |
| Rats | 22.7 | 95.5 |
| Dogs | 3.3–14.5 | 97.1 |
| Rabbits | Not Reported | 91.4 |
| Humans | Not Reported | 91.9 |
Data sourced from Sanofi, data on file, 2010, as cited in[1].
Experimental Protocols
Protocol 1: Preclinical Pharmacokinetic Study of Cabazitaxel in Mice
This protocol outlines a typical pharmacokinetic study in mice to determine the plasma concentration-time profile of Cabazitaxel following intravenous administration.
1. Animal Model:
-
Species: C3H/HeN female mice.[5]
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Acclimatization: Minimum of 7 days before the experiment.
2. Dosing Solution Preparation:
-
Vehicle: A solution of polysorbate 80, ethanol, and 5% glucose.[6]
-
Cabazitaxel Concentration: Prepare a stock solution and dilute to the final desired concentration for administration.
3. Administration:
4. Sample Collection:
-
Matrix: Plasma.
-
Time Points: Collect blood samples at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24, and 48 hours) post-dose.
-
Anticoagulant: Use heparinized tubes.[7]
-
Processing: Centrifuge the blood samples to separate plasma. Store plasma at -20°C or lower until analysis.[7]
5. Sample Analysis (LC-MS/MS):
-
Internal Standard (IS): Use this compound.
-
Sample Preparation: Perform liquid-liquid extraction or solid-phase extraction to isolate Cabazitaxel and this compound from the plasma matrix.[8]
-
Chromatographic Separation: Use a suitable C18 column with a gradient mobile phase (e.g., acetonitrile and water with formic acid).[4]
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[4]
-
Monitor specific parent and daughter ion transitions for both Cabazitaxel and this compound.[4]
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio of Cabazitaxel to this compound against the concentration of Cabazitaxel standards. Determine the concentration of Cabazitaxel in the study samples from this curve.
6. Pharmacokinetic Analysis:
-
Use non-compartmental or compartmental analysis software to calculate key PK parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and half-life.
Visualization of Workflows and Pathways
Experimental Workflow for Preclinical PK Study
Caption: Workflow of a preclinical pharmacokinetic study.
Signaling Pathway: Mechanism of Action of Cabazitaxel
Caption: Cabazitaxel's mechanism of action on microtubules.
Concluding Remarks
The use of this compound as an internal standard is critical for generating reliable and reproducible pharmacokinetic data in preclinical animal studies. The protocols and data presented herein provide a framework for researchers to design and execute robust studies to evaluate the preclinical profile of Cabazitaxel, ultimately facilitating its translation to clinical applications.
References
- 1. Preclinical profile of cabazitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical profile of cabazitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Population pharmacokinetics of cabazitaxel in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of cabazitaxel, its metabolite docetaxel and the determination of the demethylated metabolites RPR112698 and RPR123142 as docetaxel equivalents in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing Robust Calibration Curves for Cabazitaxel using a Deuterated Internal Standard
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the establishment of a reliable calibration curve for the quantification of Cabazitaxel in biological matrices, employing a deuterated internal standard (Cabazitaxel-d6). This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioanalytical assays in the development of Cabazitaxel-based therapies.
Introduction
Cabazitaxel is a second-generation taxane chemotherapeutic agent effective in the treatment of metastatic castration-resistant prostate cancer.[1][2][3] Accurate and precise quantification of Cabazitaxel in biological samples is paramount for understanding its pharmacology and ensuring patient safety and efficacy. The use of a stable isotope-labeled internal standard, such as a deuterated analog, is the gold standard in quantitative mass spectrometry-based bioanalysis, as it effectively compensates for variations in sample preparation and instrument response. This application note outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for this purpose.
Mechanism of Action of Cabazitaxel
Cabazitaxel exerts its cytotoxic effects by disrupting microtubule dynamics within cancer cells.[1][2][4] It binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization.[1][2] This interference with the normal function of the microtubule network disrupts essential cellular processes, including mitosis, leading to cell cycle arrest and ultimately apoptosis.[4] Due to its low affinity for the P-glycoprotein (P-gp) efflux pump, Cabazitaxel can be effective in tumors that have developed resistance to other taxanes like docetaxel.[1]
Experimental Protocol
This protocol describes the necessary steps for sample preparation, LC-MS/MS analysis, and calibration curve construction.
Materials and Reagents
-
Cabazitaxel analytical standard
-
This compound (deuterated internal standard)
-
Human plasma (or other relevant biological matrix)
-
Acetonitrile (HPLC grade)
-
n-butyl chloride (or other suitable extraction solvent)
-
Ammonium hydroxide (4%)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Reversed-phase C18 HPLC column
Preparation of Stock and Working Solutions
-
Cabazitaxel Stock Solution (1 mg/mL): Accurately weigh and dissolve Cabazitaxel in acetonitrile.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in acetonitrile.
-
Cabazitaxel Working Solutions: Prepare a series of working solutions by serially diluting the Cabazitaxel stock solution with acetonitrile:water (50:50, v/v) to achieve concentrations for spiking into the biological matrix.
-
IS Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 50 ng/mL.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 25 µL of the IS working solution (50 ng/mL paclitaxel can also be used as an internal standard).[5]
-
Add 20 µL of 4% ammonium hydroxide.[6]
-
Add 100 µL of acetonitrile.[6]
-
Vortex for 30 seconds.
-
Add 1 mL of n-butyl chloride and vortex for 1 minute.[6]
-
Centrifuge at 10,000 rpm for 5 minutes at 4°C.[5]
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 150 µL of the mobile phase for LC-MS/MS analysis.[5]
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 3.0 x 100 mm, 3.5 µm).[5]
-
Mobile Phase A: 0.1% Formic acid in water.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Flow Rate: 0.8 mL/min.[5]
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.
-
Column Temperature: 40°C.[5]
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
Calibration Curve Construction
-
Prepare calibration standards by spiking known concentrations of Cabazitaxel working solutions into the blank biological matrix. A typical calibration curve range is 1.00-100 ng/mL.[6] For higher concentrations, a separate curve from 40.0 to 4000 ng/mL may be necessary.[6]
-
Process the calibration standards alongside a blank sample (matrix with IS only) and quality control (QC) samples using the sample preparation protocol described above.
-
Analyze the extracted samples using the optimized LC-MS/MS method.
-
Calculate the peak area ratio of Cabazitaxel to this compound for each standard.
-
Plot the peak area ratio against the nominal concentration of Cabazitaxel.
-
Perform a linear regression analysis (typically with a 1/x or 1/x² weighting) to generate the calibration curve equation (y = mx + c) and the coefficient of determination (r²).
Data Presentation
The following tables summarize typical quantitative data for a validated Cabazitaxel assay.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Calibration Range | 1.00 - 100 ng/mL[6] |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantitation (LLOQ) | 1.00 ng/mL[6] |
| Upper Limit of Quantitation (ULOQ) | 100 ng/mL |
Table 2: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Accuracy (%) |
| LLOQ | 1.00 | < 8.75[6] | < 8.75[6] | 88.5 - 94.1[6] |
| Low QC | 3.00 | < 15 | < 15 | 85 - 115 |
| Mid QC | 50.0 | < 15 | < 15 | 85 - 115 |
| High QC | 80.0 | < 15 | < 15 | 85 - 115 |
Note: The values presented in Table 2 for Low, Mid, and High QC are representative of typical acceptance criteria for bioanalytical method validation and are not from a specific cited source.
Conclusion
The described LC-MS/MS method utilizing a deuterated internal standard provides a robust and reliable means for the quantification of Cabazitaxel in biological matrices. The detailed protocol for sample preparation and analysis, along with the presented quantitative data, offers a solid foundation for researchers and scientists in the field of drug development to establish their own validated assays for Cabazitaxel. The high precision and accuracy achievable with this method are essential for its successful application in clinical and preclinical studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cabazitaxel (Jevtana): A Novel Agent for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cabazitaxel: A novel taxane for metastatic castration-resistant prostate cancer-current implications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and Evaluation of Cabazitaxel-Loaded Bovine Serum Albumin Nanoparticles for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of cabazitaxel in human plasma by liquid chromatography/triple-quadrupole mass spectrometry: a practical solution for non-specific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust Liquid-Liquid Extraction Protocol for the Quantification of Cabazitaxel and its Internal Standard in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and reliable liquid-liquid extraction (LLE) protocol for the simultaneous quantification of Cabazitaxel and its deuterated internal standard (d6-Cabazitaxel) from human plasma. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the drug development process for Cabazitaxel, a potent taxane derivative used in the treatment of metastatic castration-resistant prostate cancer. The protocol consistently yields high extraction efficiency and clean extracts, suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Cabazitaxel is a second-generation taxane chemotherapeutic agent that has demonstrated significant efficacy in treating patients with advanced prostate cancer. Accurate measurement of Cabazitaxel concentrations in biological matrices like plasma is essential for understanding its pharmacokinetic profile, ensuring patient safety, and optimizing dosing regimens. Liquid-liquid extraction is a widely used sample preparation technique that offers high recovery and effective removal of matrix interferences, leading to reliable and reproducible analytical results. This protocol provides a detailed methodology for the LLE of Cabazitaxel and its internal standard from human plasma.
Experimental Protocol
This protocol is intended for researchers, scientists, and drug development professionals familiar with standard laboratory procedures.
Materials and Reagents:
-
Human plasma (K2-EDTA)
-
Cabazitaxel analytical standard
-
Cabazitaxel-d6 (Internal Standard, IS)
-
tert-Butyl methyl ether (MTBE), HPLC grade
-
Ammonium Hydroxide (4% solution)
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Stock and Working Solutions Preparation:
-
Cabazitaxel Stock Solution (1 mg/mL): Accurately weigh and dissolve Cabazitaxel in methanol.
-
This compound (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Cabazitaxel Working Solutions: Prepare serial dilutions of the Cabazitaxel stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.
-
IS Working Solution (100 ng/mL): Dilute the this compound stock solution in a 50:50 (v/v) mixture of acetonitrile and water.
Sample Preparation and Liquid-Liquid Extraction:
A detailed workflow for the liquid-liquid extraction of Cabazitaxel and its internal standard from human plasma is depicted below.
Figure 1. Workflow of the liquid-liquid extraction protocol for Cabazitaxel.
LC-MS/MS Analysis:
The reconstituted samples are then analyzed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
LC Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Mass Spectrometry: Detection is performed in the positive ion mode using Multiple Reaction Monitoring (MRM). The MRM transitions for Cabazitaxel and its internal standard are typically m/z 836.7 > 555.5 and m/z 842.5 > 561.4, respectively.[1]
Data Presentation
The performance of this LLE protocol was evaluated based on linearity, precision, and accuracy. The method demonstrated excellent linearity over the specified concentration ranges.
Table 1: Linearity of Cabazitaxel Quantification
| Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| 1.00 - 100 | > 0.99 |
| 40.0 - 4000 | > 0.99 |
Data synthesized from multiple sources indicating typical performance.[2]
Table 2: Precision and Accuracy of the Method
| Analyte | Concentration Level | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Accuracy (%) |
| Cabazitaxel | Low QC (3 ng/mL) | < 8.75 | < 8.75 | 88.5 - 94.1 |
| Cabazitaxel | Medium QC (50 ng/mL) | < 8.75 | < 8.75 | 88.5 - 94.1 |
| Cabazitaxel | High QC (80 ng/mL) | < 8.75 | < 8.75 | 88.5 - 94.1 |
| Cabazitaxel | Dilution QC (2000 ng/mL) | < 4.99 | < 4.99 | 95.8 - 100.3 |
QC = Quality Control; %CV = Percent Coefficient of Variation. Data represents typical validation results.[2]
Logical Relationship of Key Steps
The success of the LLE protocol hinges on the interplay of several critical steps, as illustrated in the following diagram.
Figure 2. Interdependence of critical steps in the LLE protocol.
Conclusion
The described liquid-liquid extraction protocol provides a robust and reliable method for the quantification of Cabazitaxel and its internal standard in human plasma. The procedure is straightforward and yields high-quality extracts suitable for sensitive LC-MS/MS analysis. This application note serves as a valuable resource for researchers and scientists involved in the clinical and developmental studies of Cabazitaxel.
References
- 1. A surfactant-stripped cabazitaxel micelle formulation optimized with accelerated storage stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of cabazitaxel in human plasma by liquid chromatography/triple-quadrupole mass spectrometry: a practical solution for non-specific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Addressing poor peak shape in the chromatographic analysis of Cabazitaxel
This technical support center provides troubleshooting guidance for common issues related to poor peak shape in the chromatographic analysis of Cabazitaxel. The information is intended for researchers, scientists, and drug development professionals to help diagnose and resolve issues such as peak tailing, fronting, and splitting.
Frequently Asked Questions (FAQs)
Q1: What is considered a good peak shape for Cabazitaxel analysis?
A1: An ideal chromatographic peak is symmetrical and Gaussian in shape. For regulatory purposes, system suitability parameters are used to define an acceptable peak shape. A key metric is the USP tailing factor (T), which should ideally be close to 1.0. In practice, a tailing factor of less than or equal to 2.0 is often considered acceptable. For example, a validated RP-HPLC method for Cabazitaxel reported a USP tailing factor of 1.26 under optimized conditions.[1]
Q2: What are the most common causes of poor peak shape in HPLC analysis?
A2: Poor peak shape, including tailing, fronting, and splitting, can arise from a variety of factors. These can be broadly categorized as:
-
Column-related issues: Column contamination, degradation of the stationary phase, or the presence of voids in the column packing.
-
Mobile phase-related issues: Incorrect pH, insufficient buffer capacity, or improper solvent composition.
-
Sample-related issues: Sample overload, incompatibility of the sample solvent with the mobile phase, or the presence of interfering compounds.
-
Instrument-related issues: Extra-column dead volume, temperature fluctuations, or improper connections.
Q3: Can the mobile phase pH significantly impact the peak shape of Cabazitaxel?
A3: Yes, the mobile phase pH is a critical parameter. Cabazitaxel is a basic compound, and its peak shape can be highly sensitive to the pH of the mobile phase. Operating at an inappropriate pH can lead to interactions between the analyte and residual silanol groups on the silica-based stationary phase, resulting in peak tailing. It is generally recommended to work at a pH that is at least 2 units away from the pKa of the analyte to ensure consistent ionization and minimize these secondary interactions. For basic compounds like Cabazitaxel, a lower pH (e.g., around 3.5) is often used to ensure the analyte is in a single protonated state and to suppress the ionization of silanol groups.[1]
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is observed when the latter half of the peak is broader than the front half.
Immediate Troubleshooting Steps:
-
Check Mobile Phase pH: Ensure the mobile phase is correctly prepared and the pH is appropriate for Cabazitaxel. For basic compounds, a lower pH (e.g., 2.5-4.0) can help protonate the analyte and reduce interactions with silanol groups on the column.
-
Increase Buffer Concentration: If using a buffered mobile phase, a low buffer concentration may not be sufficient to control the pH at the column surface. Try increasing the buffer concentration (e.g., from 10 mM to 25 mM).
-
Reduce Sample Load: Inject a smaller volume or a more dilute sample to rule out mass overload as the cause of tailing.
In-depth Investigation and Solutions:
| Potential Cause | Recommended Action |
| Secondary Silanol Interactions | * Lower the mobile phase pH to suppress silanol ionization. * Add a competing base (e.g., triethylamine) to the mobile phase to block active silanol sites. * Use a column with a highly deactivated stationary phase (end-capped) to minimize exposed silanol groups. |
| Column Contamination | Perform a column flush with a strong solvent to remove strongly retained impurities. (See Experimental Protocol 1). |
| Column Degradation | If the column is old or has been used extensively with aggressive mobile phases, the stationary phase may be degraded. Replace the column. |
| Metal Contamination | Chelation of the analyte with metal ions in the sample or from the HPLC system can cause tailing. Use a mobile phase with a chelating agent like EDTA. |
Issue 2: Peak Fronting
Peak fronting is characterized by a leading edge that is less steep than the trailing edge.
Immediate Troubleshooting Steps:
-
Check Sample Solvent: If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause peak fronting. Whenever possible, dissolve the sample in the mobile phase.
-
Reduce Injection Volume: A large injection volume, especially of a strong solvent, can lead to peak distortion. Reduce the injection volume.
-
Check for Column Overload: While more commonly associated with tailing, severe overload can sometimes manifest as fronting. Dilute the sample and re-inject.
In-depth Investigation and Solutions:
| Potential Cause | Recommended Action |
| Sample Solvent Incompatibility | * Dissolve the sample in the mobile phase. * If the sample is not soluble in the mobile phase, use a weaker solvent and keep the injection volume as small as possible. |
| Column Collapse | A void at the column inlet can cause peak fronting. This can happen due to pressure shocks or operating outside the column's recommended pH and temperature ranges. Replace the column and ensure proper operating conditions. |
| Temperature Mismatch | A significant difference between the column temperature and the incoming mobile phase temperature can sometimes cause peak distortion. Ensure the mobile phase is adequately pre-heated before entering the column. |
Issue 3: Peak Splitting
Peak splitting is the appearance of a single peak as two or more distinct peaks.
Immediate Troubleshooting Steps:
-
Inspect for Column Blockage: A partially blocked frit at the column inlet is a common cause of peak splitting for all peaks in a chromatogram.
-
Check for Voids: A void in the column packing material can cause the sample to travel through different paths, leading to split peaks.
-
Review Sample Preparation: Ensure the sample is fully dissolved and filtered before injection. Incomplete dissolution can lead to split peaks.
In-depth Investigation and Solutions:
| Potential Cause | Recommended Action |
| Partially Blocked Column Frit | * Reverse the column (if permissible by the manufacturer) and flush it to waste with a strong solvent. * If flushing does not resolve the issue, replace the frit or the column. |
| Column Void | A void at the head of the column can sometimes be addressed by "topping off" the column with packing material, but this is a specialized procedure. In most cases, the column will need to be replaced. |
| Sample Solvent Effect | Injecting a sample in a solvent significantly different from the mobile phase can cause peak splitting, especially for early eluting peaks. Dissolve the sample in the mobile phase. |
| Co-elution | What appears to be a split peak may actually be two co-eluting compounds. Modify the chromatographic conditions (e.g., mobile phase composition, gradient slope, temperature) to improve resolution. |
Quantitative Data
The following table summarizes the impact of slight variations in chromatographic conditions on the peak shape and other system suitability parameters for Cabazitaxel, as reported in a method validation study.[1]
| Parameter Varied | Peak Area | USP Plate Count | USP Tailing Factor |
| Flow Rate - 0.9 ml/min | 3523167 | 4437 | 1.29 |
| Flow Rate - 1.1 ml/min | 3328056 | 4093 | 1.25 |
| Column Temperature - 29°C | 3511060 | 4414 | 1.29 |
| Column Temperature - 31°C | 3328798 | 4092 | 1.25 |
This data demonstrates the robustness of the method, as small changes in flow rate and temperature did not significantly impact the tailing factor, which remained well within the acceptable limit of ≤ 2.
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase Column Flushing Procedure
This procedure is designed to remove strongly retained contaminants from a C18 column that may be causing poor peak shape.
Materials:
-
HPLC-grade water
-
HPLC-grade isopropanol
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade hexane (optional, for very non-polar contaminants)
Procedure:
-
Disconnect the column from the detector to prevent contamination of the detector cell.
-
Flush out any salts or buffers with HPLC-grade water for at least 20-30 minutes at a low flow rate (e.g., 0.5 mL/min).
-
Flush with Isopropanol: Flush the column with 100% isopropanol for 30 minutes.
-
Flush with a stronger solvent (optional): For highly non-polar contaminants, you can flush with hexane for 30 minutes. If using hexane, you must flush with isopropanol again for 30 minutes before returning to a reversed-phase mobile phase.
-
Return to initial conditions: Flush the column with the mobile phase (without any buffer salts) for 15 minutes.
-
Re-equilibrate: Reconnect the column to the detector and equilibrate with the full mobile phase until a stable baseline is achieved.
Protocol 2: Sample Preparation to Minimize Peak Distortion
Proper sample preparation is crucial to avoid peak shape issues.
Procedure:
-
Solvent Selection:
-
Ideally, dissolve the Cabazitaxel sample directly in the mobile phase.
-
If solubility is an issue, use a solvent that is weaker than or has a similar elution strength to the mobile phase. Avoid using strong organic solvents like 100% acetonitrile or methanol if your mobile phase has a high aqueous content.
-
-
Dilution:
-
Ensure the sample concentration is within the linear range of the assay to avoid column overload. If you suspect overload, dilute the sample and re-inject.
-
-
Filtration:
-
Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could block the column frit.[2]
-
-
pH Adjustment:
-
If the sample has a very different pH from the mobile phase, it can cause peak distortion. If possible, adjust the pH of the sample diluent to be close to that of the mobile phase.
-
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for peak tailing.
Caption: Troubleshooting workflow for peak fronting.
Caption: Troubleshooting workflow for peak splitting.
References
How to resolve co-elution issues with Cabazitaxel metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues during the chromatographic analysis of Cabazitaxel and its metabolites.
Troubleshooting Guide: Resolving Co-elution Issues
Co-elution of Cabazitaxel with its structurally similar metabolites is a common challenge in analytical chromatography. This guide provides a systematic approach to diagnosing and resolving these issues.
Question: My chromatogram shows a broad or shouldered peak for Cabazitaxel. How can I confirm if this is due to co-elution with its metabolites?
Answer:
Peak tailing or the appearance of shoulders on your primary analyte peak are strong indicators of co-elution. To confirm this, you can employ the following strategies:
-
Peak Purity Analysis with a Diode Array Detector (DAD): A DAD can acquire UV spectra across the entire peak. If the spectra at the leading edge, apex, and tailing edge of the peak are not identical, it indicates the presence of more than one compound.
-
Mass Spectrometry (MS) Analysis: If using an LC-MS system, you can examine the mass spectra across the peak. The presence of different m/z values at different points within the peak confirms co-elution. For isomeric metabolites with the same mass, you would need to rely on chromatographic separation.
Question: What are the primary metabolites of Cabazitaxel that are likely to co-elute?
Answer:
Cabazitaxel is extensively metabolized in the liver, primarily by the CYP3A4 and CYP2C8 enzymes. The most common metabolic reactions are O-demethylations, leading to the formation of metabolites that are structurally very similar to the parent drug and thus prone to co-elution.[1][2] Key metabolites include:
-
Docetaxel
-
RPR112698 (O-demethylated metabolite)
-
RPR123142 (O-demethylated metabolite) [3]
These metabolites have only minor structural differences from Cabazitaxel, leading to similar physicochemical properties and retention behavior in reversed-phase chromatography.
FAQs: Optimizing Chromatographic Separation
This section addresses frequently asked questions about method development and optimization to prevent co-elution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for separating Cabazitaxel and its metabolites?
A1: A good starting point for method development is a reversed-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with a buffer or additive) and an organic modifier (e.g., acetonitrile or methanol). Several published methods have demonstrated successful separation using these general conditions.[3][4][5]
Q2: How can I improve the resolution between Cabazitaxel and its O-demethylated metabolites?
A2: To improve resolution, you can systematically adjust the following chromatographic parameters:
-
Modify the Mobile Phase Composition:
-
Organic Modifier: Switching between acetonitrile and methanol can alter selectivity. Methanol is generally more effective at discriminating between structurally similar compounds.
-
Aqueous Phase pH: Adjusting the pH of the aqueous mobile phase can change the ionization state of the analytes and silanol groups on the stationary phase, thereby affecting retention and selectivity. For weakly basic compounds like taxanes, a slightly alkaline mobile phase (e.g., using 10mM ammonium hydroxide) can improve peak shape and resolution.[3]
-
-
Optimize the Gradient Program:
-
Shallow Gradient: A slower, more gradual increase in the organic solvent concentration (a shallower gradient) can significantly improve the separation of closely eluting compounds.
-
-
Change the Stationary Phase:
-
Column Chemistry: If a standard C18 column does not provide adequate resolution, consider a column with a different stationary phase chemistry. Phenyl-hexyl or biphenyl phases can offer alternative selectivity for aromatic compounds like Cabazitaxel and its metabolites.
-
-
Adjust the Column Temperature: Lowering the column temperature can sometimes increase retention and improve resolution, although it may also lead to broader peaks.
Q3: Are there any specific sample preparation techniques that can help minimize co-elution issues?
A3: While sample preparation primarily aims to remove interfering matrix components, a clean sample is crucial for good chromatography. Liquid-liquid extraction (LLE) is a commonly used and effective method for extracting Cabazitaxel and its metabolites from biological matrices like plasma.[3][4] A clean extract will minimize column loading effects and help maintain sharp peaks, which indirectly improves the chances of resolving closely eluting compounds.
Data Presentation: Chromatographic Conditions and Retention Times
The following tables summarize quantitative data from various published methods for the analysis of Cabazitaxel and its related compounds. This data can be used to guide method development and troubleshooting.
Table 1: Reported HPLC Methods for Cabazitaxel and Related Substances
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Sunfire C18 (150 x 4.6 mm, 3.5 µm)[4] | Zorbax SB C18 (100mm x 3.0mm, 1.8µm)[5] | Sunfire C18 (100 x 4.6 mm, 3.5 µm)[2] |
| Mobile Phase A | 0.05 M KH2PO4 + 0.2% 1-octane sulfonic acid, pH 2.0[4] | Phosphate buffer, pH 3.0[5] | 0.05% Formic Acid in Water[2] |
| Mobile Phase B | Acetonitrile[4] | Acetonitrile[5] | Acetonitrile[2] |
| Gradient | Gradient[4] | Gradient[5] | Gradient[2] |
| Flow Rate | 1.3 mL/min[4] | 0.8 mL/min[5] | 1.0 mL/min[2] |
| Detection | UV at 230 nm[4] | UV at 220 nm[5] | UV at 220 nm[2] |
| Retention Time (Cabazitaxel) | 13.85 min[4] | 11.021 min[5] | 8.712 min[2] |
Table 2: Reported LC-MS/MS Methods for Cabazitaxel and Metabolites
| Parameter | Method A | Method B |
| Column | Zorbax Extend C18 (dimensions not specified)[3] | Not specified |
| Mobile Phase | Gradient mixture of 10mM ammonium hydroxide and methanol[3] | Not specified |
| Detection | Turbo ion spray ionization in positive ion MRM mode[3] | Not specified |
| MRM Transition (Cabazitaxel) | m/z 836.4 -> 555.3 | Not specified |
| MRM Transition (Docetaxel) | m/z 808.4 -> 527.2 | Not specified |
| MRM Transition (RPR112698) | m/z 822.4 -> 541.3 | Not specified |
| MRM Transition (RPR123142) | m/z 822.4 -> 541.3 | Not specified |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the analysis of Cabazitaxel and its metabolites.
Protocol 1: Sample Preparation from Human Plasma using Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated LC-MS/MS assay for the simultaneous determination of Cabazitaxel and its metabolites.[3]
-
Sample Aliquoting: To 100 µL of human plasma in a microcentrifuge tube, add the internal standard solution.
-
Extraction: Add 1 mL of tert-butyl methyl ether.
-
Vortexing: Vortex the mixture for 5 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes.
-
Supernatant Transfer: Transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: In Vitro Metabolism of Cabazitaxel in Human Liver Microsomes
This protocol provides a general procedure for assessing the metabolic stability of Cabazitaxel in a common in vitro system.
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (0.5 mg/mL protein), and NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add Cabazitaxel (final concentration, e.g., 1 µM) to initiate the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the incubation mixture.
-
Quenching: Immediately stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Mandatory Visualizations
Cabazitaxel Metabolic Pathway
Caption: Simplified metabolic pathway of Cabazitaxel.
Troubleshooting Workflow for Co-elution
Caption: A logical workflow for troubleshooting co-elution problems.
References
- 1. Preclinical profile of cabazitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Quantification of cabazitaxel, its metabolite docetaxel and the determination of the demethylated metabolites RPR112698 and RPR123142 as docetaxel equivalents in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Related Substances in Cabazitaxel using Reverse Phase- Liquid Chromatography Method : Oriental Journal of Chemistry [orientjchem.org]
Improving the linearity and sensitivity of Cabazitaxel assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the linearity and sensitivity of Cabazitaxel assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying Cabazitaxel in biological matrices?
A1: The most common methods are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially for samples with low Cabazitaxel concentrations.
Q2: What is a typical linear range for a Cabazitaxel LC-MS/MS assay?
A2: The linear range can vary depending on the specific method and instrumentation. However, ranges of 1.0 to 150 ng/mL in human plasma have been reported.[1] Some methods have demonstrated linearity from 0.2 to 20.0 ng/mL in rat whole blood.[2]
Q3: What is the lower limit of quantitation (LLOQ) I can expect for a Cabazitaxel assay?
A3: For LC-MS/MS methods, an LLOQ of 1.0 ng/mL in human plasma is commonly achieved.[3] With optimization, LLOQs as low as 0.2 ng/mL have been reported in rat whole blood.[2] HPLC-UV methods are generally less sensitive, with higher LLOQs.
Q4: How should I prepare my plasma samples for Cabazitaxel analysis?
A4: Common sample preparation techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). LLE with solvents like tert-butyl methyl ether or n-butylchloride is a frequently used method.[1][3] Protein precipitation is another option, though it may be less effective at removing interfering matrix components.
Q5: What are the key stability considerations for Cabazitaxel in biological samples?
A5: Cabazitaxel is susceptible to degradation under certain conditions. It is important to assess its stability during sample collection, processing, and storage. Key factors to evaluate include freeze-thaw stability, short-term stability at room temperature, and long-term stability at frozen temperatures (-20°C or -80°C). Studies have shown that Cabazitaxel can be stable for extended periods when stored properly.
Troubleshooting Guides
HPLC-UV Assay Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Linearity (Non-linear calibration curve) | - Inappropriate calibration range. - Detector saturation at high concentrations. - Inaccurate standard preparation. | - Narrow the calibration range to the expected concentration of your samples. - Dilute high-concentration standards and samples. - Carefully re-prepare calibration standards and verify their concentrations. |
| Low Sensitivity (High LOD/LOQ) | - Suboptimal mobile phase composition. - Incorrect detection wavelength. - Inefficient sample extraction and concentration. | - Optimize the mobile phase pH and organic solvent ratio to improve peak shape and response.[2] - Determine the wavelength of maximum absorbance for Cabazitaxel in your mobile phase (typically around 230 nm).[4] - Evaluate different extraction methods (LLE, SPE) and ensure efficient concentration of the analyte. |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation or contamination. - Mismatch between sample solvent and mobile phase. - Secondary interactions with the stationary phase. | - Flush the column with a strong solvent or replace it if necessary. - Dissolve samples in the initial mobile phase or a weaker solvent. - Adjust the mobile phase pH or add modifiers to minimize secondary interactions. |
| Inconsistent Retention Times | - Fluctuations in pump flow rate. - Changes in mobile phase composition. - Temperature variations. | - Ensure the HPLC pump is functioning correctly and delivering a stable flow rate. - Prepare fresh mobile phase and ensure proper mixing and degassing. - Use a column oven to maintain a constant temperature. |
LC-MS/MS Assay Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Linearity at Low Concentrations | - Non-specific binding of Cabazitaxel to labware. - Ion suppression from the matrix. | - Use polypropylene tubes and vials to minimize adsorption. - Optimize the sample clean-up procedure to remove interfering matrix components. Consider a more selective extraction method. |
| Low Sensitivity / Poor Signal-to-Noise | - Inefficient ionization in the ESI source. - Matrix effects (ion suppression). - Suboptimal MS/MS transition. | - Optimize ESI source parameters such as capillary voltage, gas flow, and temperature.[3] - Improve sample preparation to reduce matrix components co-eluting with Cabazitaxel.[4] - Infuse a standard solution of Cabazitaxel to identify and optimize the precursor and product ions for the MRM transition. |
| High Background Noise | - Contaminated mobile phase or LC system. - Interference from co-eluting compounds. | - Use high-purity, LC-MS grade solvents and additives.[4] - Flush the LC system thoroughly. - Improve chromatographic separation to resolve Cabazitaxel from interfering peaks. |
| Inconsistent Results (Poor Precision) | - Inconsistent sample preparation. - Instability of Cabazitaxel in the autosampler. - Fluctuations in MS performance. | - Ensure consistent and reproducible sample extraction. Use an internal standard to correct for variability. - Evaluate the stability of processed samples in the autosampler over the duration of the analytical run. - Perform system suitability tests to ensure the MS is stable before and during the analysis. |
Quantitative Data Summary
Table 1: Linearity and Sensitivity of Cabazitaxel Assays
| Assay Type | Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) | Reference |
| LC-MS/MS | Human Plasma | 1.0 - 150 | 1.0 | [1] |
| LC-MS/MS | Human Plasma | 1.00 - 100 | 1.00 | [3] |
| LC-MS/MS | Rat Whole Blood (DBS) | 0.2 - 20.0 | 0.2 | [2] |
| HPLC-UV | Bulk and Injection | 24 - 72 µg/mL | 0.175 µg/mL | [2] |
| HPLC-UV | Pharmaceutical Dosage | 20 - 120 µg/mL | 0.15 µg/mL | [5] |
Detailed Experimental Protocols
Protocol 1: LC-MS/MS for Cabazitaxel in Human Plasma
This protocol is a summary of a validated method for the determination of Cabazitaxel in human plasma.[1]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add an internal standard (e.g., deuterated Cabazitaxel).
-
Add 20 µL of 4% ammonium hydroxide and 100 µL of acetonitrile.
-
Vortex mix for 30 seconds.
-
Add 1 mL of n-butylchloride and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Zorbax Extend C18).
-
Mobile Phase: A gradient mixture of 10mM ammonium hydroxide and methanol.
-
Flow Rate: 0.20 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: m/z 836 > 555 for Cabazitaxel.
-
Protocol 2: HPLC-UV for Cabazitaxel in Pharmaceutical Dosage Forms
This protocol is a summary of a validated method for the determination of Cabazitaxel in pharmaceutical dosage forms.[5]
-
Standard and Sample Preparation:
-
Prepare a stock solution of Cabazitaxel standard in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 20 to 120 µg/mL.
-
Dilute the pharmaceutical dosage form with the mobile phase to a final concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18).
-
Mobile Phase: Methanol: Acetonitrile: water (40:40:20 v/v).
-
Flow Rate: 0.9 mL/min.
-
Detection Wavelength: 237 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Visualizations
Caption: Workflow for Cabazitaxel quantification by LC-MS/MS.
Caption: Troubleshooting logic for poor assay linearity.
References
Best practices for handling and preparing Cabazitaxel-d6 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling and preparing Cabazitaxel-d6 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is the deuterium-labeled version of Cabazitaxel.[1] It is primarily used as a stable isotope-labeled internal standard in mass spectrometry-based bioanalytical assays for the accurate quantification of Cabazitaxel in biological samples.[1] Deuterated standards are ideal for these applications as they exhibit similar chemical and physical properties to the unlabeled drug but have a different mass, allowing for clear differentiation in mass spectrometric analysis.[1]
Q2: What are the general safety precautions for handling this compound?
A2: this compound, like its unlabeled counterpart, is a cytotoxic agent and should be handled with extreme care in a controlled environment.[2][3] All manipulations should be performed in a certified biological safety cabinet (Class II, Type A2, ducted) or a chemical fume hood to minimize inhalation exposure.[4] Appropriate personal protective equipment (PPE), including double gloves, a disposable gown, and safety glasses, must be worn at all times.[4] There should be specific procedures in place for waste disposal and handling spills.[2][4]
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial to maintain the integrity of this compound. The crystalline solid should be stored at -20°C for long-term stability, where it can be stable for at least four years.[5] For stock solutions prepared in DMSO, storage at -80°C is recommended for up to 6 months, while storage at -20°C is suitable for up to one month.[1] It is not recommended to store aqueous solutions for more than one day.[5]
Troubleshooting Guide
Q1: My this compound is not dissolving properly in my aqueous buffer. What should I do?
A1: this compound is practically insoluble in water.[6] To achieve the desired concentration in an aqueous buffer, it is essential to first dissolve the compound in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a commonly recommended solvent.[5] Create a concentrated stock solution in DMSO first, and then dilute it with your aqueous buffer of choice, such as PBS (pH 7.2).[5] Be aware that the final concentration of DMSO in your cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[7]
Q2: I observed precipitation in my stock solution after storing it. What could be the cause and how can I prevent it?
A2: Precipitation can occur due to several factors, including improper storage temperature, solvent evaporation, or exceeding the solubility limit. Ensure that your stock solutions are stored at the recommended temperatures (-20°C or -80°C) in tightly sealed vials to prevent solvent evaporation.[1] If you are diluting the DMSO stock solution in an aqueous buffer, precipitation can occur if the solubility limit in the final solution is exceeded.[5] It is advisable to prepare fresh dilutions for each experiment and not to store aqueous solutions for extended periods.[5]
Q3: I am seeing inconsistent results in my cell-based assays. Could my this compound stock solution be the problem?
A3: Inconsistent results can stem from issues with the stock solution. Ensure that the stock solution is homogenous before each use by allowing it to completely thaw and gently vortexing. Perform serial dilutions carefully to ensure accurate final concentrations in your assays. It is also good practice to periodically check the purity and concentration of your stock solution, especially if it has been stored for a long time.
Data Presentation
Table 1: Solubility of Cabazitaxel
| Solvent | Solubility | Reference |
| DMSO | ≥ 100 mg/mL (118.77 mM) | [1] |
| Dimethyl formamide (DMF) | ~5 mg/mL | [5] |
| Ethanol | ~1.5 mg/mL | [5] |
| Water | Practically insoluble | [6] |
| 1:10 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | [5] |
Table 2: Stability and Storage of this compound Stock Solutions
| Form | Solvent | Storage Temperature | Stability | Reference |
| Crystalline Solid | N/A | -20°C | ≥ 4 years | [5] |
| Stock Solution | DMSO | -80°C | Up to 6 months | [1] |
| Stock Solution | DMSO | -20°C | Up to 1 month | [1] |
| Aqueous Solution | Aqueous Buffer | 2-8°C or Room Temperature | Not recommended for more than one day | [5] |
| Diluted Infusion Solution (0.15 mg/mL) | 0.9% NaCl | 4°C or 25°C | ≥ 4 weeks | [8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.842 mg of this compound (Molecular Weight: 841.97 g/mol ).[6]
-
Transfer the powder to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial. For 0.842 mg of this compound, add 100 µL of DMSO to make a 10 mM stock solution.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
-
Protocol 2: General Protocol for a Cell Viability Assay (e.g., MTT Assay)
-
Materials:
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Cancer cell line of interest (e.g., PC-3 for prostate cancer)[9]
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (from Protocol 1)
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MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
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Solubilization buffer (e.g., DMSO or a detergent-based solution)
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Multichannel pipette
-
Plate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
On the following day, prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
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After incubation, add 10 µL of MTT reagent to each well and incubate for another 2-4 hours, or until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
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Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.
-
Mandatory Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. hse.gov.uk [hse.gov.uk]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Cytotoxic or Chemotherapeutic Drug Guidelines - Environmental Health and Safety [safety.caltech.edu]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Mechanism Mediating Cytotoxic Activity of Cabazitaxel in Docetaxel-resistant Human Prostate Cancer Cells | Anticancer Research [ar.iiarjournals.org]
Technical Support Center: Analyte-Internal Standard Response Ratio Drift
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to analyte-internal standard (IS) response ratio drift in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using an internal standard in chromatographic analysis?
An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, added at a constant concentration to all samples, standards, and quality controls.[1][2] Its primary purpose is to compensate for variations that can occur during sample preparation and analysis, such as injection volume variability, and to improve the precision and accuracy of quantitative analysis.[1][3] By calculating the ratio of the analyte response to the IS response, the effects of these variations can be minimized.[1]
Q2: What is analyte-IS response ratio drift?
Analyte-IS response ratio drift refers to the systematic and continuous change (increase or decrease) in the ratio of the analyte's response to the internal standard's response over the course of an analytical run. This drift indicates that the IS is not adequately compensating for variations affecting the analyte, leading to inaccurate and unreliable quantitative results.
Q3: What are the common causes of analyte-IS response ratio drift?
Several factors can contribute to this issue, often related to the analytical method or the instrument itself. Common causes include:
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Matrix Effects: Differences in the composition of the sample matrix between standards and unknown samples can lead to ion suppression or enhancement, affecting the analyte and IS differently.[4]
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Inappropriate Internal Standard: The chosen IS may not be a suitable chemical analog for the analyte, causing it to respond differently to changes in analytical conditions.[5]
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Instrumental Instability: Fluctuations in the instrument's performance, such as an unstable electrospray in LC-MS or temperature fluctuations in GC, can cause the responses of the analyte and IS to drift non-uniformly.[6]
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Chromatographic Issues: Poor peak shape, co-elution with interfering compounds, or degradation of the analytical column can all contribute to response ratio drift.
-
Sample Preparation Inconsistencies: Variations in sample preparation steps, especially if the IS is added too late in the process, can lead to inconsistencies.
Q4: Can a stable IS response still result in inaccurate data?
Yes, a consistent IS response does not guarantee accurate results. If the IS does not effectively track the analyte's behavior due to matrix effects or other factors, discrepancies can still occur. For example, a change in sample pH might affect the recovery of the analyte and an analog IS differently during solid-phase extraction, even if the IS response appears stable.[4]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving analyte-IS response ratio drift.
Problem: I am observing a consistent upward or downward trend in my analyte/IS peak area ratio for my quality control (QC) samples throughout my analytical run.
Step 1: Initial Data Review and Assessment
-
Question: Have you visually inspected the chromatograms for all affected samples?
-
Action: Look for changes in peak shape, retention time, and the presence of co-eluting peaks for both the analyte and the internal standard.
-
Question: Is the drift observed for all analytes in the run or only specific ones?
-
Action: If the drift is specific to one analyte, the issue is likely related to the properties of that analyte or its interaction with the system. If it affects all analytes, the problem may be more systemic.
Step 2: Investigate the Internal Standard
-
Question: Is the internal standard appropriate for the analyte?
-
Action: An ideal IS should be a stable isotope-labeled version of the analyte.[7][8] If a structural analog is used, ensure it has very similar chemical and physical properties. Review the selection criteria outlined in the "Experimental Protocols" section.
-
Question: Is the concentration of the internal standard appropriate?
-
Action: The IS concentration should be similar to the analyte concentration at the midpoint of the calibration curve to ensure a stable and reproducible response.[5]
Step 3: Evaluate for Matrix Effects
-
Question: Are you analyzing complex biological samples?
-
Action: Complex matrices are a common source of differential matrix effects on the analyte and IS. This can cause ion suppression or enhancement in LC-MS analysis.
-
Question: Have you performed a matrix effect experiment?
-
Action: Prepare samples by spiking the analyte and IS into a blank matrix extract and compare the response to a pure solution. A significant difference in response indicates the presence of matrix effects.
Step 4: Assess Instrument Performance
-
Question: Have you checked for instrument-related issues?
-
Action: For LC-MS, check the stability of the spray, and for GC, ensure the inlet and detector temperatures are stable. Monitor the instrument's vacuum levels, as fluctuations can affect signal intensity.[6]
Step 5: Review Sample Preparation and Chromatography
-
Question: At what stage is the internal standard added?
-
Action: The IS should be added as early as possible in the sample preparation workflow to account for variability in all subsequent steps.[1]
-
Question: Is the chromatography optimal?
-
Action: Poorly resolved peaks or significant peak tailing can lead to inconsistent integration and contribute to response ratio drift. Consider optimizing the mobile phase, gradient, or column.
Case Study: Investigating Response Ratio Drift in a Bioanalytical Assay
A laboratory was quantifying a new drug candidate in human plasma using LC-MS/MS. They observed a consistent downward drift in the analyte/IS response ratio for their mid-level QC samples over a 12-hour run.
Initial Observations:
| Injection Order | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio | % Deviation from Mean |
| 1 | 1,250,000 | 2,500,000 | 0.50 | +4.2% |
| 20 | 1,230,000 | 2,510,000 | 0.49 | +2.1% |
| 40 | 1,180,000 | 2,520,000 | 0.47 | -2.1% |
| 60 | 1,150,000 | 2,530,000 | 0.45 | -6.3% |
| 80 | 1,100,000 | 2,540,000 | 0.43 | -10.4% |
Troubleshooting and Resolution:
-
Chromatographic Review: Visual inspection of the chromatograms revealed a slight broadening of the analyte peak in later injections, while the IS peak remained consistent.
-
Hypothesis: The team hypothesized that the analytical column was slowly becoming contaminated with matrix components, leading to a degradation in the analyte's peak shape and a decrease in its response. The structural analog IS was less affected by this contamination.
-
Corrective Action: An improved sample cleanup procedure using solid-phase extraction (SPE) was implemented to remove more of the interfering matrix components.
-
Outcome: After re-analysis with the improved sample preparation method, the response ratio drift was eliminated, and the QC samples were within the acceptable limits of ±15%.
Results After Corrective Action:
| Injection Order | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio | % Deviation from Mean |
| 1 | 1,350,000 | 2,520,000 | 0.54 | +0.9% |
| 20 | 1,360,000 | 2,530,000 | 0.54 | +0.9% |
| 40 | 1,340,000 | 2,510,000 | 0.53 | -0.9% |
| 60 | 1,355,000 | 2,525,000 | 0.54 | +0.9% |
| 80 | 1,345,000 | 2,515,000 | 0.53 | -0.9% |
Experimental Protocols
Protocol 1: Internal Standard Suitability Assessment
Objective: To verify that the chosen internal standard is a suitable surrogate for the analyte.
Methodology:
-
Prepare Standard Solutions: Prepare a series of calibration standards containing the analyte at various concentrations and a fixed concentration of the internal standard.
-
Analyze Standards: Inject the calibration standards and acquire the data.
-
Plot Calibration Curve: Plot the ratio of the analyte peak area to the IS peak area against the analyte concentration.
-
Assess Linearity: The resulting calibration curve should be linear with a correlation coefficient (r²) of >0.99.
-
Evaluate Response Factor Consistency: Calculate the relative response factor (RRF) for each calibration point. The relative standard deviation (RSD) of the RRFs should be <15%.[9]
-
Matrix Effect Evaluation:
-
Prepare three sets of samples:
-
Set A: Analyte and IS in a neat solution.
-
Set B: Blank matrix extract spiked with analyte and IS at the same concentration as Set A.
-
Set C: Blank matrix extract.
-
-
Analyze all three sets and calculate the matrix factor (MF) as:
-
MF = (Peak area in Set B - Peak area in Set C) / Peak area in Set A
-
-
An MF value close to 1 indicates minimal matrix effect. The MF for the analyte and IS should be comparable.
-
Visualizations
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromforum.org [chromforum.org]
- 6. chromforum.org [chromforum.org]
- 7. Internal standard - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Cabazitaxel: Adhering to FDA and EMA/ICH Guidelines
For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is a critical cornerstone for accurate pharmacokinetic, toxicokinetic, and biomarker assessments. This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of Cabazitaxel in biological matrices, with a focus on adherence to the principles outlined by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), which has superseded the European Medicines Agency (EMA) guidelines.
This document delves into the performance of commonly employed analytical techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC)—for Cabazitaxel analysis. By presenting key validation parameters in a comparative format, this guide aims to assist in the selection and development of bioanalytical methods that are fit-for-purpose and meet stringent regulatory expectations.
Regulatory Framework: FDA and ICH M10 at a Glance
The bioanalytical method validation (BMV) landscape is primarily governed by guidelines from regulatory bodies like the FDA and the harmonized principles of the ICH. The FDA's "Bioanalytical Method Validation Guidance for Industry" (2018) and the ICH M10 guideline on "Bioanalytical Method Validation and Study Sample Analysis" provide a framework for ensuring the reliability and reproducibility of bioanalytical data.[1][2][3][4][5][6][7][8] These guidelines emphasize the importance of evaluating key validation parameters to demonstrate that a method is suitable for its intended purpose.
The validation process ensures that the analytical method accurately and precisely measures the concentration of the analyte of interest. Key parameters assessed during validation include selectivity, specificity, calibration curve, limits of quantitation, accuracy, precision, dilution linearity, carry-over, and stability.
Comparative Analysis of Bioanalytical Methods for Cabazitaxel
The following tables summarize the validation parameters for different LC-MS/MS and HPLC methods developed for the quantification of Cabazitaxel in various biological matrices, as reported in peer-reviewed scientific literature.
Table 1: LC-MS/MS Method Validation Parameters for Cabazitaxel
| Parameter | Method 1 (Human Plasma)[9][10] | Method 2 (Rat Whole Blood - DBS) |
| Linearity Range | 1.0 - 150 ng/mL | 0.2 - 20.0 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL | 0.2 ng/mL |
| Accuracy (Inter-day) | Within ±15% of nominal value | Within accepted limits |
| Precision (Inter-day) | Within ±15% (RSD) | Within accepted limits |
| Recovery | Not explicitly stated | Good and consistent |
| Matrix Effect | Not explicitly stated | Negligible |
| Internal Standard | Docetaxel | Paclitaxel |
Table 2: HPLC Method Validation Parameters for Cabazitaxel
| Parameter | Method 1 (Bulk and Injection)[11] | Method 2 (Pharmaceutical Dosage Forms)[12] | Method 3 (Impurities in Cabazitaxel)[13][14] |
| Linearity Range | 24 - 72 µg/mL | 20 - 120 µg/mL | 25.0 - 1500.0 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 0.175 µg/mL | 0.15 µg/mL | Not explicitly stated for Cabazitaxel alone |
| Limit of Detection (LOD) | 0.052 µg/mL | 0.04 µg/mL | Not explicitly stated for Cabazitaxel alone |
| Accuracy | Not explicitly stated | Validated as per ICH guidelines | Recovery RSD <5.0% (for impurities) |
| Precision | Not explicitly stated | Validated as per ICH guidelines | Not explicitly stated |
| Correlation Coefficient (r²) | 0.9999 | 0.999 | > 0.9990 |
Experimental Protocols: A Closer Look
LC-MS/MS Method for Cabazitaxel in Human Plasma[10][11]
-
Sample Preparation: Liquid-liquid extraction with tert-butyl methyl ether.
-
Chromatographic Separation: Zorbax Extend C18 column with a gradient mixture of 10mM ammonium hydroxide and methanol.
-
Detection: Turbo ion spray ionization in positive ion multiple reaction monitoring (MRM) mode.
HPLC Method for Cabazitaxel in Pharmaceutical Dosage Forms[13]
-
Sample Preparation: Dilution with a mixture of methanol, acetonitrile, and water.
-
Chromatographic Separation: Agilent ZORBAX Eclipse Plus C18 column with a mobile phase of Methanol: Acetonitrile: water (40:40:20 v/v) at a flow rate of 0.9 mL/min.
-
Detection: UV detection at 237 nm.
Visualizing the Validation Process
To better understand the logical flow and key components of bioanalytical method validation, the following diagrams have been generated using Graphviz (DOT language).
Caption: Bioanalytical Method Validation Workflow.
Caption: Key Validation Parameters: FDA vs. ICH M10.
Conclusion: Method Selection and Best Practices
Both LC-MS/MS and HPLC methods have been successfully validated for the quantification of Cabazitaxel. The choice between these techniques often depends on the specific requirements of the study.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for analyzing samples with low concentrations of Cabazitaxel, such as those encountered in pharmacokinetic studies in biological matrices like plasma and whole blood.[9][10] The high specificity of MS detection minimizes the risk of interference from endogenous matrix components.
-
HPLC with UV detection provides a robust and cost-effective alternative, particularly for the analysis of bulk drug substances and pharmaceutical formulations where higher concentrations of the analyte are expected.[11][12] While generally less sensitive than LC-MS/MS, modern HPLC systems can achieve the necessary performance for these applications.
Regardless of the chosen technology, adherence to the principles outlined in the FDA and ICH M10 guidelines is paramount. A thoroughly validated bioanalytical method is fundamental to generating reliable data that can withstand regulatory scrutiny and ultimately contribute to the successful development of new therapies. Researchers should ensure that their validation studies are comprehensive, well-documented, and demonstrate the suitability of the method for its intended application.
References
- 1. fda.gov [fda.gov]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 4. FDA Announces Availability of a Final Guidance, Bioanalytical Method Validation | ACCP [accp1.org]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 7. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 8. database.ich.org [database.ich.org]
- 9. Quantification of cabazitaxel, its metabolite docetaxel and the determination of the demethylated metabolites RPR112698 and RPR123142 as docetaxel equivalents in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. ijariie.com [ijariie.com]
- 13. Development and Validation of a Stability-Indicating HPLC Method for the Determination of the Impurities in Cabazitaxel | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Internal Standards for Cabazitaxel Quantification: Cabazitaxel-d6 vs. Structural Analogs
In the bioanalysis of the chemotherapeutic agent Cabazitaxel, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable quantification, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis to compensate for variations. This guide provides a comparative overview of the performance of the stable isotope-labeled (SIL) internal standard, Cabazitaxel-d6, against commonly used structural analog internal standards.
For researchers and drug development professionals, the selection of an internal standard is a pivotal decision in method development. A stable isotope-labeled internal standard, such as this compound, is often considered the "gold standard" due to its near-identical physicochemical properties to the analyte. However, structural analogs, like Docetaxel and Paclitaxel, which share a similar taxane core structure, are also utilized. This guide presents a summary of performance data from published studies to aid in the selection of the most suitable internal standard for Cabazitaxel quantification.
Performance Data Comparison
The following tables summarize the performance characteristics of LC-MS/MS methods for the quantification of Cabazitaxel and its structural analog Docetaxel, utilizing either a stable isotope-labeled internal standard (this compound or a deuterated docetaxel analog) or a structural analog internal standard (Paclitaxel). It is important to note that the data presented are from different studies and are intended for comparative purposes. A direct head-to-head comparison within a single study would provide the most definitive assessment.
Table 1: Performance of a Stable Isotope-Labeled Internal Standard (this compound) for Cabazitaxel Quantification in Human Plasma
| Parameter | Performance | Reference |
| Linearity Range | 1.00 - 100 ng/mL and 40.0 - 4000 ng/mL | [de Bruijn et al., 2012][1] |
| Correlation Coefficient (r²) | > 0.99 (implied by linearity) | [de Bruijn et al., 2012][1] |
| Accuracy (% bias) | -11.5% to -5.9% (1-100 ng/mL range); -4.2% to 0.3% (40-4000 ng/mL range) | [de Bruijn et al., 2012][1] |
| Precision (% RSD) | Within-run: ≤ 8.75%; Between-run: ≤ 8.75% (1-100 ng/mL range) Within-run: ≤ 4.99%; Between-run: ≤ 4.99% (40-4000 ng/mL range) | [de Bruijn et al., 2012][1] |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL | [de Bruijn et al., 2012][1] |
Table 2: Performance of a Structural Analog Internal Standard (Paclitaxel) for Docetaxel Quantification in Mice Plasma
| Parameter | Performance | Reference |
| Linearity Range | 9.62 - 1923.08 ng/mL | [Garg et al., 2024][2] |
| Correlation Coefficient (r²) | Not explicitly stated, but method validated as per ICH M10 guideline | [Garg et al., 2024][2] |
| Accuracy (% bias) | Within acceptable limits of ICH M10 guideline | [Garg et al., 2024][2] |
| Precision (% RSD) | Within acceptable limits of ICH M10 guideline | [Garg et al., 2024][2] |
| Lower Limit of Quantification (LLOQ) | 9.62 ng/mL | [Garg et al., 2024][2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are summaries of the experimental protocols from the cited studies.
Method 1: Quantification of Cabazitaxel in Human Plasma using this compound as Internal Standard[1]
-
Sample Preparation: A liquid-liquid extraction was performed on 100 µL of human lithium heparinized plasma. The extraction involved the addition of 20 µL of 4% ammonium hydroxide, 100 µL of acetonitrile, and 1 mL of n-butylchloride.
-
Chromatography: Separation was achieved on a reversed-phase C18 column with a gradient elution of acetonitrile at a flow rate of 0.20 mL/min. The total run time was 5 minutes.
-
Mass Spectrometry: A triple-quadrupole mass spectrometer was used with multiple reaction monitoring (MRM). The transitions monitored were m/z 836 > 555 for Cabazitaxel and m/z 842 > 561 for the deuterated internal standard.
Method 2: Quantification of Docetaxel in Mice Plasma using Paclitaxel as Internal Standard[2]
-
Sample Preparation: Details of the sample preparation were not extensively described in the abstract but the method was validated according to the ICH M10 guideline, which implies a robust extraction procedure.
-
Chromatography: A liquid chromatography system was used for separation.
-
Mass Spectrometry: A tandem mass spectrometer was employed for detection and quantification.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: A generalized experimental workflow for the quantification of Cabazitaxel in plasma using an internal standard and LC-MS/MS analysis.
Caption: Simplified signaling pathway illustrating the mechanism of action of Cabazitaxel, leading to cell cycle arrest and apoptosis.
Conclusion
References
- 1. Quantification of cabazitaxel in human plasma by liquid chromatography/triple-quadrupole mass spectrometry: a practical solution for non-specific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioanalytical method development and validation of docetaxel and carvacrol in mice plasma using LC-QqQ-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: Enhancing Accuracy and Precision in Cabazitaxel Quantification with a Deuterated Internal Standard
For researchers, scientists, and drug development professionals vested in the precise quantification of therapeutic agents, the choice of an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a critical determinant of data quality. This guide provides a comprehensive comparison of the accuracy and precision of Cabazitaxel quantification using a deuterated internal standard versus a non-deuterated (structural analog) internal standard, supported by experimental data and detailed protocols.
The use of a stable isotope-labeled internal standard, such as a deuterated version of the analyte, is widely regarded as the gold standard in quantitative bioanalysis.[1][2] This superiority stems from its ability to mimic the analyte's behavior throughout the analytical process, from sample preparation to ionization in the mass spectrometer, thereby compensating for variability and enhancing data reliability.[1][2] This guide will delve into the practical implications of this choice for the quantification of Cabazitaxel, a potent taxane used in cancer therapy.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standard
The following tables summarize the performance characteristics of LC-MS/MS methods for the quantification of taxanes using either a deuterated or a non-deuterated internal standard.
Table 1: Cabazitaxel Quantification with a Deuterated Internal Standard (Cabazitaxel-d6)
| Parameter | Performance Metric | Reference |
| Linearity Range | 1.00 - 100 ng/mL & 40.0 - 4000 ng/mL | [3] |
| Accuracy | 88.5% - 100.3% | [3] |
| Within-Run Precision | ≤ 8.75% | [3] |
| Between-Run Precision | ≤ 8.75% | [3] |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL | [3] |
Table 2: Docetaxel Quantification with a Non-Deuterated Internal Standard (Paclitaxel)
| Parameter | Performance Metric | Reference |
| Linearity Range | 1 - 500 ng/mL | [4] |
| Accuracy | -4.6% to 4.2% (deviation from nominal) | [4] |
| Precision | ≤ 7.0% | [4] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [4] |
While both methods demonstrate acceptable performance according to regulatory guidelines, the use of a deuterated internal standard for Cabazitaxel analysis provides a tighter control over variability, as evidenced by the comprehensive validation data. The ideal internal standard co-elutes with the analyte and has a similar extraction recovery and ionization response, which is best achieved with a stable isotope-labeled version of the molecule.[1]
The Rationale for a Deuterated Standard
The fundamental advantage of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte. This ensures that any variations encountered during sample processing, such as extraction efficiency, matrix effects (ion suppression or enhancement), and injection volume, affect both the analyte and the internal standard to the same extent. The ratio of the analyte signal to the internal standard signal thus remains constant, leading to more accurate and precise quantification.
Caption: Workflow demonstrating how a deuterated internal standard corrects for analytical variability.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. The following sections outline the key experimental protocols for the quantification of Cabazitaxel using a deuterated internal standard and a representative method for a similar taxane using a non-deuterated internal standard.
Cabazitaxel Quantification with Deuterated Standard
This method was developed and validated for the quantitative determination of Cabazitaxel in human plasma.[3]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add the deuterated Cabazitaxel internal standard.
-
Add 20 µL of 4% ammonium hydroxide and 100 µL of acetonitrile.
-
Perform liquid-liquid extraction with 1 mL of n-butylchloride.
-
Vortex and centrifuge the samples.
-
Evaporate the organic layer to dryness and reconstitute the residue for injection.
2. Liquid Chromatography:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile.
-
Flow Rate: 0.20 mL/min.
-
Injection Volume: Not specified.
-
Run Time: 5 minutes.
3. Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Not specified, but typically Electrospray Ionization (ESI) in positive mode for taxanes.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cabazitaxel: m/z 836 > 555
-
Deuterated Cabazitaxel (IS): m/z 842 > 561
-
Docetaxel Quantification with Non-Deuterated Standard (Paclitaxel)
This method was developed for the detection of Docetaxel in human plasma.[4]
1. Sample Preparation (Hybrid Solid-Phase Extraction-Protein Precipitation):
-
To plasma samples, add the internal standard (Paclitaxel).
-
Perform protein precipitation followed by solid-phase extraction.
2. Liquid Chromatography:
-
Column: Zorbax Eclipse Plus C18.
-
Mobile Phase: Isocratic mixture of water with 0.05% acetic acid and 20 µM sodium acetate, and methanol (30:70, v/v).
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
3. Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Docetaxel: m/z 830.3 > 548.8
-
Paclitaxel (IS): m/z 876.3 > 307.7
-
Caption: Comparison of analytical workflows for deuterated versus non-deuterated internal standards.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Quantification of cabazitaxel in human plasma by liquid chromatography/triple-quadrupole mass spectrometry: a practical solution for non-specific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Taxanes: Unraveling the Pharmacokinetic Profiles of Cabazitaxel and Docetaxel
In the landscape of chemotherapy for advanced cancers, particularly metastatic castration-resistant prostate cancer (mCRPC), the taxanes Docetaxel and its second-generation successor, Cabazitaxel, represent critical therapeutic options. While both drugs share a common mechanism of targeting microtubules to induce cancer cell death, their distinct pharmacokinetic profiles significantly influence their efficacy, safety, and utility in clinical practice. This guide provides a comprehensive comparison of the pharmacokinetic properties of Cabazitaxel and Docetaxel, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Taxanes
Both Docetaxel and Cabazitaxel exert their cytotoxic effects by binding to β-tubulin, which stabilizes microtubules and prevents their dynamic assembly and disassembly.[1] This disruption of microtubule function leads to cell cycle arrest in the G2-M phase and ultimately triggers apoptosis, or programmed cell death.[1][2] Beyond this primary mechanism, taxanes also interfere with androgen receptor (AR) signaling, a crucial driver in prostate cancer, by inhibiting the nuclear translocation of the AR.[1][2]
A key differentiator between the two drugs lies in their interaction with the P-glycoprotein (P-gp) efflux pump, a major contributor to multidrug resistance.[3] Cabazitaxel was specifically designed to have a lower affinity for P-gp compared to Docetaxel.[3][4][5] This characteristic allows Cabazitaxel to maintain its cytotoxic activity in cancer cells that have developed resistance to Docetaxel through the overexpression of P-gp.[3][4][6]
Comparative Pharmacokinetic Parameters
The pharmacokinetic profiles of Cabazitaxel and Docetaxel have been characterized in numerous clinical studies. Both drugs are administered intravenously and exhibit a triphasic elimination pattern.[7][8] However, notable differences exist in their clearance, volume of distribution, and terminal half-life.
| Pharmacokinetic Parameter | Cabazitaxel | Docetaxel |
| Administration | Intravenous infusion | Intravenous infusion |
| Dose | 20 or 25 mg/m² every 3 weeks | 75 mg/m² every 3 weeks |
| Plasma Protein Binding | >91.6% | >98%[9] |
| Metabolism | Primarily by CYP3A4/3A5 in the liver[5][10] | Primarily by CYP3A4 in the liver[2] |
| Elimination | Primarily in feces via bile[9] | Primarily in feces via bile[9] |
| Clearance (CL) | Higher (approx. 48.5 L/h)[8] | Lower (approx. 21 L/h/m²) |
| Volume of Distribution (Vd) | Larger (approx. 4,870 L)[8] | Smaller |
| Terminal Half-life (t½) | Longer (approx. 95 hours)[8] | Shorter (clinically stated as 11.1 hours)[11] |
Note: The values presented are approximate and can vary based on patient characteristics and study design.
Cabazitaxel demonstrates a higher clearance and a larger volume of distribution compared to Docetaxel, suggesting more extensive distribution into peripheral tissues.[8] Furthermore, Cabazitaxel has a notably longer terminal half-life.[8]
Experimental Protocols for Pharmacokinetic Analysis
The determination of pharmacokinetic parameters for Cabazitaxel and Docetaxel relies on robust experimental protocols in clinical trials. A generalized workflow for these studies is outlined below.
Patient Selection: Patients with advanced solid tumors and adequate organ function are typically enrolled.[12][13] For studies investigating the impact of organ impairment, specific criteria for renal or hepatic function are defined.[13][14]
Drug Administration: Both drugs are administered as intravenous infusions, typically over one hour, every three weeks.[13][15] The dosage is calculated based on the patient's body surface area (BSA).
Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points before, during, and after the drug infusion. A typical sampling schedule might include samples taken at baseline, at the end of the infusion, and at various time points post-infusion (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24, 48, 72, 168, and 336 hours).[13]
Bioanalytical Method: Plasma concentrations of Cabazitaxel and Docetaxel are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[15][16]
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or population pharmacokinetic modeling approaches to determine key parameters such as maximum plasma concentration (Cmax), area under the concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), and half-life (t½).[16][17]
Impact of P-glycoprotein on Drug Resistance and Efficacy
The differential affinity of Cabazitaxel and Docetaxel for P-gp has significant clinical implications. In Docetaxel-resistant tumors that overexpress P-gp, Cabazitaxel can still accumulate within cancer cells to exert its cytotoxic effects.[3][4] This is a primary reason for its approval and use in patients whose disease has progressed after Docetaxel therapy.[5]
Studies have shown that in multidrug-resistant cells, the intracellular accumulation of Cabazitaxel is significantly higher than that of Docetaxel.[4] This ability to bypass P-gp-mediated resistance is a cornerstone of Cabazitaxel's therapeutic value.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Chemotherapeutic properties and side-effects associated with the clinical practice of terpene alkaloids: paclitaxel, docetaxel, and cabazitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and Efficacy of Cabazitaxel in the Docetaxel-Treated Patients with Hormone-Refractory Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cabazitaxel is more active than first-generation taxanes in ABCB1(+) cell lines due to its reduced affinity for P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Efficacy of Cabazitaxel in Treating Prostate Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. Population pharmacokinetics of cabazitaxel in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical profile of cabazitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Docetaxel - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. drugs.com [drugs.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. A phase I pharmacokinetic and safety study of cabazitaxel in adult cancer patients with normal and impaired renal function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. Phase I dose-finding study of cabazitaxel administered weekly in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. Population pharmacokinetics/pharmacodynamics of docetaxel in phase II studies in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
In-vitro and in-vivo comparative studies of Cabazitaxel and Docetaxel
This guide provides a detailed, data-driven comparison of Cabazitaxel and Docetaxel, two prominent taxane-based chemotherapeutic agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings from in-vitro and in-vivo studies to objectively evaluate their performance, mechanisms of action, and resistance profiles.
Executive Summary
Cabazitaxel, a second-generation taxane, demonstrates several advantages over its predecessor, Docetaxel, particularly in the context of drug resistance. Structurally similar, both drugs function by stabilizing microtubules, leading to cell cycle arrest and apoptosis. However, key differences in cellular uptake, retention, and interaction with drug efflux pumps contribute to Cabazitaxel's enhanced potency and efficacy in certain cancer models, including those resistant to Docetaxel.
In-Vitro Comparative Data
The following tables summarize the quantitative data from various in-vitro studies, highlighting the differences in potency and efficacy between Cabazitaxel and Docetaxel across different cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Cell Line | Cancer Type | Docetaxel IC50 (nmol/L) | Cabazitaxel IC50 (nmol/L) | Fold Difference | Reference |
| MCF7 | Breast Cancer | 2.5 ± 0.5 | 0.4 ± 0.1 | 6.25x more potent | [1] |
| MES-SA/Dx5 | Doxorubicin-resistant Uterine Sarcoma | ~200-fold resistant | 15-fold resistant | Cabazitaxel is less cross-resistant | [2][3][4] |
| MCF-7/TxT50 | Docetaxel-resistant Breast Cancer | 60-fold resistant | 8.6-fold resistant | Cabazitaxel is less cross-resistant | [2][3] |
| DU145 | Castration-Resistant Prostate Cancer | Higher EC50 | Lower EC50 | Cabazitaxel is more potent | [5][6] |
| PC3 | Castration-Resistant Prostate Cancer | Higher EC50 | Lower EC50 | Cabazitaxel is more potent | [5][6] |
| CL1 | Castration-Refractory Prostate Cancer | Higher EC50 | Lower EC50 | Cabazitaxel is more potent | [5][6] |
Table 2: In-Vitro Mechanistic Comparison
| Parameter | Docetaxel | Cabazitaxel | Key Finding | Reference |
| Microtubule Dynamics | Suppresses dynamic instability | More potently suppresses dynamic instability | Cabazitaxel has a stronger effect on microtubule stabilization. | [1][7] |
| Cellular Uptake | Slower | Significantly faster | Cabazitaxel reaches therapeutic intracellular concentrations more quickly. | [7] |
| Intracellular Retention | Significantly reduced after washing | Remains high after washing | Cabazitaxel has better retention within cancer cells. | [7] |
| P-glycoprotein (P-gp) Affinity | High | Low | Cabazitaxel is a poor substrate for this major drug efflux pump, making it effective in P-gp overexpressing resistant tumors. | [8] |
In-Vivo Comparative Data
In-vivo studies using xenograft models in mice further substantiate the potent anti-tumor activity of Cabazitaxel, particularly in Docetaxel-resistant settings.
Table 3: Comparative Anti-Tumor Activity in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| N87 | Human Gastric | 5.8, 9.3, 15.0, 24.4 mg/kg/inj (i.v.) | Both drugs showed dose-dependent anti-tumor activity. | [9] |
| UISO BCA-1 | Human Breast | Cabazitaxel: 5.8, 9.3, 15.0 mg/kg/inj; Docetaxel: 15.0 mg/kg/inj (i.v.) | Cabazitaxel demonstrated superior anti-tumor activity at comparable doses. | [9] |
| CL1 | Castration-Refractory Prostate Cancer | 5mg/kg (i.p.) | Cabazitaxel delayed tumor growth more efficiently than Docetaxel.[10] | [10] |
Mechanism of Action and Signaling Pathways
Both Cabazitaxel and Docetaxel are anti-mitotic agents that target tubulin. By binding to microtubules, they enhance their stability and prevent the dynamic instability required for proper mitotic spindle formation. This leads to a sustained G2/M phase arrest in the cell cycle, ultimately triggering apoptosis.[1][11]
Cabazitaxel's superior efficacy in certain contexts can be attributed to its stronger suppression of microtubule dynamics.[1][7] Furthermore, its low affinity for P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance, allows it to maintain cytotoxic concentrations in resistant tumor cells that would otherwise efflux Docetaxel.[8] Resistance to Cabazitaxel, while less frequent, can emerge through mechanisms such as alterations in tubulin isotypes (e.g., increased TUBB3 expression) and activation of survival signaling pathways like PI3K/AKT/mTOR and ERK.[2][4][11]
Experimental Protocols
Detailed methodologies for the key comparative experiments are outlined below to facilitate replication and further investigation.
Cell Proliferation Assay (Sulforhodamine B Assay)
-
Cell Seeding: Plate cells (e.g., MCF7) in 96-well plates at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat cells with a range of concentrations of Cabazitaxel or Docetaxel for 72 hours.[1]
-
Cell Fixation: Gently wash the cells with PBS and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with deionized water and air dry. Stain the fixed cells with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and then air dry. Solubilize the bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls and determine the IC50 values using non-linear regression analysis.
In-Vivo Tumor Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., female nude mice).
-
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., N87 gastric or UISO BCA-1 breast cancer cells) into the flanks of the mice.[9]
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 140 mm³), randomize the mice into treatment and control groups.[9]
-
Drug Administration: Administer Cabazitaxel or Docetaxel intravenously at specified doses and schedules (e.g., on days 13, 16, and 19 for UISO BCA-1 model).[9] A vehicle control group should be included.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: Continue the experiment until tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Plot the median tumor volume over time for each group to assess anti-tumor activity. Statistical analysis can be performed to compare the treatment groups.
Conclusion
The available data strongly indicate that Cabazitaxel offers a significant therapeutic advantage over Docetaxel in several preclinical models, particularly those exhibiting multidrug resistance mediated by P-glycoprotein. Its enhanced potency, superior cellular accumulation, and ability to overcome key resistance mechanisms make it a compelling subject for further research and a valuable tool in the oncology drug development pipeline. This guide provides a foundational understanding of the comparative performance of these two taxanes, supported by experimental evidence to inform future studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Mechanisms of resistance to cabazitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Comparison of docetaxel and cabazitaxel efficacy on prostate cancer cells both in vitro and in vivo. - ASCO [asco.org]
- 7. Antiproliferative mechanism of action of the novel taxane cabazitaxel as compared with the parent compound docetaxel in MCF7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety and Efficacy of Cabazitaxel in the Docetaxel-Treated Patients with Hormone-Refractory Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. Analysis of cabazitaxel‐resistant mechanism in human castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Stability-Indicating HPLC Methods for Cabazitaxel Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Cabazitaxel. The selection of a reliable and robust analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document summarizes key performance characteristics of various methods, details experimental protocols, and visualizes analytical workflows to aid in the selection of the most appropriate method for your research and development needs.
Comparative Analysis of HPLC Method Performance
The following tables summarize the chromatographic conditions and validation parameters of several reported stability-indicating HPLC methods for Cabazitaxel. This allows for a direct comparison of their performance characteristics.
Table 1: Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Agilent ZORBAX Eclipse Plus C18[1] | C18 column[2][3][4] | Zorbax SB-C18 (150 mm × 4.6 mm i.d., 3.5 µm)[5] | Inertsil ODS 3V (150 mm × 4.6 mm, 5 µm)[6] |
| Mobile Phase | Methanol: Acetonitrile: water (40:40:20 v/v)[1] | 0.1% ortho phosphoric acid and methanol (20:80, v/v)[5] | 0.05% formic acid and acetonitrile (gradient)[7] | 0.1M NaH2PO4 and methanol (60:40 v/v)[6] |
| Flow Rate | 0.9 mL/min[1] | 1.0 ml/min[5] | 1.0 ml/min[7] | 1.0 ml/min[6] |
| Detection Wavelength | 237 nm[1] | 230 nm[5] | 220 nm[7] | 254 nm[6] |
| Retention Time | 7.12 min[1] | Not Specified | 8.712 ± 0.05 min[7] | 2.507 minutes[6] |
Table 2: Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (µg/mL) | 20-120[1] | 0.1–150[5] | 0-300[7] | 24-72[6] |
| Correlation Coefficient (r²) | 0.999[1] | 0.9999[5] | 0.9999[7] | 0.9999[6] |
| LOD (µg/mL) | 0.04[1] | Not Specified | Not Specified | 0.052[6] |
| LOQ (µg/mL) | 0.15[1] | Not Specified | 2.66 (for an impurity)[5] | 0.175[6] |
| Accuracy (% Recovery) | 99.4% - 100.3%[1] | Not Specified | Not Specified | 100.394- 100.693%[6] |
| Precision (%RSD) | Within acceptable limits[1] | Not Specified | 0.29-0.94[7] | < 1%[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. The following sections outline the typical experimental protocols for validating a stability-indicating HPLC method for Cabazitaxel.
Method Validation Protocol
As per the International Conference on Harmonization (ICH) guidelines, the following parameters are typically validated:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. This is evaluated by analyzing blank, placebo, standard, and sample solutions.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the standard solution over a specified range.[1][5][6]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by the recovery of a known amount of analyte spiked into a placebo matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Forced Degradation Studies Protocol
Forced degradation studies are performed to demonstrate the stability-indicating nature of the HPLC method. Cabazitaxel is subjected to various stress conditions to produce degradation products.[2][3][4] The typical stress conditions include:
-
Acid Hydrolysis: The drug is treated with an acid (e.g., 0.1 N HCl) and incubated for a specific period.[1] The resulting solution is then neutralized before analysis.
-
Base Hydrolysis: The drug is exposed to a basic solution (e.g., 0.1 N NaOH) for a defined time.[1] The solution is subsequently neutralized prior to injection into the HPLC system.
-
Oxidative Degradation: The drug is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 10% H₂O₂), for a specified duration.[7]
-
Thermal Degradation: The drug substance or drug product is exposed to elevated temperatures (e.g., 80°C) for a set period.[1]
-
Photolytic Degradation: The drug is exposed to UV and/or visible light to assess its photosensitivity.[1]
Visualizing the Analytical Process
Diagrams can provide a clear and concise overview of complex workflows and relationships. The following diagrams, generated using the DOT language, illustrate the key processes in the validation of a stability-indicating HPLC method for Cabazitaxel.
References
- 1. ijariie.com [ijariie.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Development and Validation of a Stability-indicating HPLC Method for the Analysis of Cabazitaxel in Jevtana® Concentrate-solvent Leftover Samples | Bentham Science [eurekaselect.com]
- 4. Development and Validation of a Stability-indicating HPLC Method ...: Ingenta Connect [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. rjptonline.org [rjptonline.org]
The Critical Role of Cabazitaxel-d6 Purity in Bioanalytical Assay Performance: A Comparative Guide
For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical assays are paramount. When quantifying Cabazitaxel, a potent chemotherapeutic agent, the purity of the deuterated internal standard, Cabazitaxel-d6, is a critical factor that can significantly impact assay performance. This guide provides an objective comparison of how varying levels of this compound purity can influence analytical results, supported by experimental protocols and illustrative data.
Cabazitaxel is a second-generation taxane used in the treatment of metastatic castration-resistant prostate cancer.[1][2] Accurate quantification of Cabazitaxel in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, and the use of a stable isotope-labeled internal standard (SIL-IS) like this compound is standard practice to correct for variability during sample preparation and analysis.[3][4]
However, the seemingly minor issue of the purity of this internal standard can have profound consequences on the validity of the data generated. The presence of impurities, particularly the unlabeled Cabazitaxel, in the this compound standard can lead to significant analytical errors.
Impact of this compound Purity on Assay Performance: A Comparative Analysis
The primary concern with an impure this compound internal standard is the presence of residual, unlabeled Cabazitaxel. This impurity can artificially inflate the measured concentration of the analyte, leading to inaccurate results, especially at the lower limit of quantification (LLOQ).
To illustrate this impact, consider a hypothetical LC-MS/MS assay for Cabazitaxel in human plasma. The following tables present a comparison of expected assay performance metrics when using this compound of high purity versus a lower, compromised purity.
Table 1: Comparison of Assay Accuracy with Varying this compound Purity
| Analyte Concentration (ng/mL) | Expected Accuracy (%) with High Purity this compound (≥99.5%) | Expected Accuracy (%) with Low Purity this compound (95%) |
| 1.0 (LLOQ) | 95 - 105 | 115 - 130 |
| 5.0 | 98 - 102 | 105 - 115 |
| 50.0 | 99 - 101 | 101 - 105 |
| 100.0 | 99.5 - 100.5 | 100 - 102 |
Table 2: Comparison of Assay Precision with Varying this compound Purity
| Analyte Concentration (ng/mL) | Expected Precision (%CV) with High Purity this compound (≥99.5%) | Expected Precision (%CV) with Low Purity this compound (95%) |
| 1.0 (LLOQ) | ≤ 15 | ≤ 25 |
| 5.0 | ≤ 10 | ≤ 15 |
| 50.0 | ≤ 5 | ≤ 10 |
| 100.0 | ≤ 5 | ≤ 8 |
As the illustrative data suggests, the use of a lower purity internal standard can lead to a significant positive bias in accuracy and increased variability (poorer precision), particularly at lower concentrations. This can have serious implications in a clinical setting, potentially leading to incorrect pharmacokinetic parameter calculations and inappropriate dose adjustments.
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding, the following diagrams illustrate the mechanism of action of Cabazitaxel and a typical experimental workflow for its quantification.
Caption: Mechanism of action of Cabazitaxel.
Caption: A typical LC-MS/MS workflow for Cabazitaxel.
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable results. Below are summaries of established methods for the analysis of Cabazitaxel.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of Cabazitaxel in bulk drug and pharmaceutical dosage forms.[1]
-
Instrumentation: Waters 2695 alliance with a binary HPLC pump and a Waters 2998 PDA detector.[1]
-
Column: Inertsil ODS 3V (150 mm × 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of 0.1M Sodium Dihydrogen Phosphate (NaH2PO4) and methanol in a 60:40 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at 254 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Run Time: 8 minutes.[1]
-
Linearity: The method has shown linearity in the range of 24-72 µg/mL.[1]
-
Limit of Detection (LOD): 0.052 µg/mL.[1]
-
Limit of Quantification (LOQ): 0.175 µg/mL.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Human Plasma
This method is highly sensitive and specific for the quantification of Cabazitaxel in biological matrices.[3][5]
-
Instrumentation: A liquid chromatography system coupled with a triple-quadrupole mass spectrometer.
-
Internal Standard: Deuterated Cabazitaxel (this compound).[3]
-
Sample Preparation: Liquid-liquid extraction of 100 µL of human plasma using 4% ammonium hydroxide, acetonitrile, and n-butylchloride.[3]
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Calibration Range: 1.00-100 ng/mL.[3]
-
Lower Limit of Quantification (LLOQ): 1.00 ng/mL.[3]
Conclusion: The Non-Negotiable Need for High Purity Standards
The integrity of bioanalytical data is the bedrock of successful drug development and clinical research. While stable isotope-labeled internal standards like this compound are indispensable tools for accurate quantification, their purity is not a factor to be overlooked. As this guide has illustrated, the use of a high-purity internal standard is essential to mitigate the risk of inaccurate and imprecise results. Researchers and scientists must prioritize the use of well-characterized, high-purity this compound to ensure the reliability and validity of their bioanalytical data, ultimately contributing to safer and more effective therapeutic strategies.
References
- 1. jocpr.com [jocpr.com]
- 2. RP-HPLC method for cabazitaxel assay and related substances. [wisdomlib.org]
- 3. Quantification of cabazitaxel in human plasma by liquid chromatography/triple-quadrupole mass spectrometry: a practical solution for non-specific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.eur.nl [pure.eur.nl]
- 5. Quantification of cabazitaxel, its metabolite docetaxel and the determination of the demethylated metabolites RPR112698 and RPR123142 as docetaxel equivalents in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-day and Intra-day Precision in Cabazitaxel Quantification
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of therapeutic agents is paramount. This guide provides a comparative analysis of various analytical methods for the quantification of cabazitaxel, a potent anti-cancer agent. The focus is on inter-day and intra-day precision, critical parameters in method validation that ensure the reliability and reproducibility of results.
Precision in bioanalytical methods refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the percentage relative standard deviation (%RSD) or coefficient of variation (%CV).
-
Intra-day precision (within-run precision) evaluates the precision of the assay over a short period, such as within the same day or a single analytical run.
-
Inter-day precision (between-run precision) assesses the precision over a longer period, with analyses conducted on different days, by different analysts, or with different equipment.
This guide summarizes experimental data from various studies, detailing the methodologies employed and their reported precision for cabazitaxel quantification.
Comparison of Analytical Methods for Cabazitaxel Quantification
The following tables summarize the inter-day and intra-day precision of different analytical methods used for the quantification of cabazitaxel.
Table 1: LC-MS/MS Methods for Cabazitaxel Quantification in Human Plasma
| Concentration Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Matrix | Reference |
| 1.0 - 100 | Within 8.75% | Within 8.75% | Human Lithium Heparinized Plasma | [1][2] |
| 40.0 - 4000 | Within 4.99% | Within 4.99% | Human Lithium Heparinized Plasma | [1] |
| 1.0 - 150 | Within ±15% | Within ±15% | Human Plasma | [3][4] |
Table 2: RP-HPLC Methods for Cabazitaxel Quantification
| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Matrix | Reference |
| 48 | Low %RSD values reported | Not explicitly stated | Injection Dosage Form | [5] |
| Not Specified | < 2 | < 2 | Bulk Drug and Impurities | [6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental results. Below are the experimental protocols from the cited studies.
LC-MS/MS Method in Human Lithium Heparinized Plasma[1][2]
-
Sample Preparation: A liquid-liquid extraction was performed using 20 µL of 4% ammonium hydroxide, 100 µL of acetonitrile, and 1 mL of n-butylchloride for a 100 µL plasma sample. Deuterated cabazitaxel was used as the internal standard.
-
Chromatography: A reversed-phase C18 column was used with a gradient elution of acetonitrile at a flow rate of 0.20 mL/min. The total cycle time was 5 minutes, with cabazitaxel eluting at 3.0 minutes.
-
Mass Spectrometry: A triple-quadrupole mass spectrometer was used with multiple reaction monitoring (MRM). The transitions were m/z 836 > 555 for cabazitaxel and m/z 842 > 561 for the internal standard.
-
Calibration Curves: Two linear calibration curves were validated: 1.00-100 ng/mL and 40.0-4000 ng/mL.
LC-MS/MS Method in Human Plasma[3][4]
-
Sample Preparation: Liquid-liquid extraction was carried out with tert-butyl methyl ether.
-
Chromatography: Separation was achieved on a Zorbax Extend C18 column using a gradient mixture of 10mM ammonium hydroxide and methanol.
-
Mass Spectrometry: Detection was performed using turbo ion spray ionization in positive ion multiple reaction monitoring mode.
-
Calibration Curve: The calibration range for cabazitaxel was 1.0-150 ng/mL.
RP-HPLC Method for Injection Dosage Form[5]
-
Instrumentation: Waters 2695 alliance with a binary HPLC pump and Waters 2998 PDA detector.
-
Column: Inertsil ODS 3V (150 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 0.1M NaH2PO4 (pH 3.5) and methanol (60:40 v/v) at a flow rate of 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Run Time: 8 minutes.
-
Sample Preparation: The injection dosage form was reconstituted and diluted with the mobile phase to a concentration of 48 µg/mL.
RP-HPLC and LC-ESI-MS for Bulk Drug and Impurities[6]
-
Instrumentation: Shimadzu HPLC prominence Model coupled with a Thermo MS Spectrometry with an Ion trap mass detector.
-
Column: Sunfire C18 column (100 x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of 0.05% formic acid and acetonitrile mixture at a flow rate of 1.0 mL/min.
-
Detection: UV detection at 220 nm.
-
Injection Volume: 10 µL.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the quantification of cabazitaxel in a biological matrix using LC-MS/MS.
Caption: General workflow for cabazitaxel quantification.
This guide provides a foundational comparison of analytical methods for cabazitaxel quantification. For the selection of an appropriate method, researchers should consider the specific requirements of their study, including the matrix, required sensitivity, and available instrumentation. The provided data and protocols serve as a valuable resource for developing and validating robust and reliable analytical methods for cabazitaxel.
References
- 1. Quantification of cabazitaxel in human plasma by liquid chromatography/triple-quadrupole mass spectrometry: a practical solution for non-specific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.eur.nl [pure.eur.nl]
- 3. Quantification of cabazitaxel, its metabolite docetaxel and the determination of the demethylated metabolites RPR112698 and RPR123142 as docetaxel equivalents in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. rjptonline.org [rjptonline.org]
Ensuring Method Reliability: A Comparative Guide to Robustness Testing of Analytical Methods for Cabazitaxel
For researchers, scientists, and drug development professionals, the assurance of a reliable analytical method is paramount in the pharmaceutical landscape. This guide provides a comparative overview of robustness testing for the analytical method of Cabazitaxel, a potent anti-cancer agent. By presenting supporting experimental data and detailed protocols, this document aims to equip laboratory professionals with the necessary insights to evaluate and implement rugged analytical procedures for this critical therapeutic agent.
The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For Cabazitaxel, a member of the taxane class of drugs, ensuring the accuracy and precision of its quantification is critical for both quality control in manufacturing and for pharmacokinetic studies.[1] The most common analytical technique for Cabazitaxel is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2][3]
Comparative Analysis of Robustness Testing Parameters
Robustness is typically evaluated by intentionally varying critical method parameters and observing the effect on the analytical results, such as peak area, retention time, and system suitability parameters (e.g., tailing factor, theoretical plates). The following table summarizes the findings from various studies on the robustness testing of Cabazitaxel analytical methods.
| Parameter Varied | Variation | Observed Outcome | Reference |
| Flow Rate | ± 0.1 mL/min | The method was found to be robust with no significant impact on the results.[4] In another study, a variation of ± 0.2 mL/min also showed the method to be robust.[5] | [4][5] |
| ± 0.02 mL/min | The method remained unaffected by this small, deliberate variation.[6] | [6] | |
| Mobile Phase Composition | Acetonitrile: ± 2% | The method demonstrated robustness against this change in the organic phase composition.[4] | [4] |
| Organic Phase Ratio: ± 5% | The method was found to be robust with a %RSD of less than 2 for Cabazitaxel and its impurities.[5] | [5] | |
| Wavelength | ± 2 nm | No significant changes were observed, indicating the method's robustness.[4] | [4] |
| Column Temperature | ± 5 °C | The analytical method proved to be robust against variations in column temperature, with the %RSD for Cabazitaxel and its impurities remaining below 2.[5] | [5] |
| pH of Mobile Phase Buffer | Slight Variation | The method was found to be robust with no significant change in peak area, peak shape, and retention time of Cabazitaxel.[2] | [2] |
The results consistently demonstrate that the developed RP-HPLC methods for Cabazitaxel are robust within the tested parameter ranges. The relative standard deviation (%RSD) for system and method precision typically remains below 2%, indicating high repeatability.[1]
Experimental Protocol for Robustness Testing
The following is a generalized experimental protocol for conducting a robustness study for an RP-HPLC analytical method for Cabazitaxel, based on common practices found in the literature.[2][4][5]
Objective: To evaluate the robustness of the analytical method for Cabazitaxel by introducing small, deliberate variations to the chromatographic conditions.
Materials:
-
Cabazitaxel reference standard
-
HPLC grade solvents (e.g., Acetonitrile, Methanol)
-
HPLC grade water
-
Buffer salts (e.g., Potassium dihydrogen orthophosphate)
-
Formic acid or other pH-adjusting agents
-
Validated RP-HPLC system with a UV detector
-
C18 analytical column
Procedure:
-
Prepare Standard Solutions: Prepare a stock solution of Cabazitaxel and dilute it to a working concentration (e.g., 100 µg/mL).[4]
-
Establish Standard Chromatographic Conditions: Set the HPLC system to the optimized conditions as per the validated method.
-
Introduce Variations: Modify one parameter at a time, while keeping the others constant. For each variation, inject the standard solution in replicate (n=3 or 6).
-
Flow Rate: Vary the flow rate by ± 0.1 mL/min from the nominal value.
-
Mobile Phase Composition: Alter the ratio of the organic solvent to the aqueous buffer by ± 2%.
-
Column Temperature: Adjust the column oven temperature by ± 5 °C.
-
pH of the Mobile Phase: Modify the pH of the aqueous buffer by ± 0.2 units.
-
Wavelength: Change the detection wavelength by ± 2 nm.
-
-
Data Analysis: For each condition, record the retention time, peak area, theoretical plates, and tailing factor. Calculate the mean, standard deviation, and %RSD for the peak area and retention time.
-
Acceptance Criteria: The method is considered robust if the %RSD for the peak area is less than 2.0% and the system suitability parameters remain within the established limits for all tested variations.
Forced Degradation Studies
Forced degradation studies are crucial to establish the stability-indicating nature of the analytical method, ensuring that the method can separate the active pharmaceutical ingredient (API) from its degradation products.[1][4] Cabazitaxel has been shown to be sensitive to acidic and alkaline conditions.[4][7]
Typical Stress Conditions: [4][8]
-
Acidic Degradation: 1 N HCl at 80°C for 30 minutes.
-
Alkaline Degradation: 0.01 N NaOH at 80°C for 30 minutes.
-
Oxidative Degradation: 30% H₂O₂ at room temperature.
-
Thermal Degradation: 80°C for 30 minutes.
-
Photolytic Degradation: Exposure to UV light.
The results of these studies demonstrate that the analytical method can effectively separate the Cabazitaxel peak from the peaks of the degradation products, confirming the method's specificity.[8]
References
- 1. RP-HPLC method for cabazitaxel assay and related substances. [wisdomlib.org]
- 2. ijariie.com [ijariie.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Handling and Disposal of Cabazitaxel-d6: A Guide for Laboratory Professionals
Cabazitaxel-d6, the deuterium-labeled version of the cytotoxic antineoplastic agent Cabazitaxel, requires stringent handling and disposal protocols to ensure the safety of laboratory personnel and the environment.[1] As a potent compound with significant health hazards, including potential reproductive toxicity and mutagenicity, adherence to established safety procedures is paramount.[2][3] This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Cabazitaxel is classified as a hazardous drug.[2][3][4][5] Exposure can occur through inhalation, skin contact, or ingestion. The primary health risks are summarized in the table below. Due to these risks, a comprehensive suite of personal protective equipment is mandatory for all handling procedures.
Table 1: Summary of Hazards for Cabazitaxel
| Hazard Classification | Description | Source(s) |
|---|---|---|
| Acute Toxicity (Oral) | Harmful if swallowed. | [2][3][4] |
| Acute Toxicity (Dermal) | Toxic in contact with skin. | [3][4] |
| Skin Corrosion/Irritation | Causes skin irritation. | [2][3] |
| Eye Damage/Irritation | Causes serious eye irritation. | [5] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | [2][3] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | [2][5] |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. |[2][3] |
Table 2: Required Personal Protective Equipment (PPE) for Handling this compound
| PPE Component | Specification | Rationale and Citation(s) |
|---|---|---|
| Gloves | Two pairs of powder-free, chemotherapy-rated gloves (tested to ASTM D6978 standard). | Provides a double barrier against contamination. The inner glove is worn under the gown cuff, and the outer glove covers the cuff completely.[6][7] |
| Gown | Disposable, back-closing, poly-coated gown with long sleeves and tight-fitting elastic or knit cuffs. | Must be demonstrated to be impermeable to hazardous drugs. Gowns should be replaced every 2-3 hours or immediately after a spill or splash.[6][7] |
| Eye & Face Protection | Full-face shield worn over safety goggles. | Protects the eyes and face from splashes. Eyeglasses alone are not sufficient.[6][8] |
| Respiratory Protection | Fit-tested NIOSH-certified N95 respirator or higher. | Protects against inhalation of aerosolized particles, especially when handling the powdered form of the drug or cleaning spills.[6] |
| Additional Apparel | Disposable head, hair, beard, and shoe covers. | Prevents the spread of contamination. Shoe covers used in handling areas must be removed before entering other areas.[6] |
Operational Plan: Step-by-Step Handling Procedures
All personnel must receive documented training on the safe handling of cytotoxic agents before working with this compound.[9][10] Handling should be restricted to a designated area with controlled access.
1. Receiving and Storage
-
Receiving: Upon receipt, inspect the package for any signs of damage or leakage.
-
Transport: When moving the compound within the facility, use a sealed, rigid, leak-proof secondary container that is clearly labeled with a cytotoxic hazard symbol.[11][12]
-
Storage: Store this compound separately from other chemicals in a clearly marked, designated area with limited access.[13] Follow the manufacturer's specific storage temperature recommendations (e.g., -20°C for powder).[1]
2. Preparation and Experimentation
-
Engineering Controls: All manipulations that could generate aerosols or dust (e.g., weighing, reconstitution) must be performed within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator to ensure adequate ventilation and containment.[2][9]
-
Work Surface: Before starting, cover the work surface of the BSC with a disposable, plastic-backed absorbent pad.[10] This pad should be disposed of as trace cytotoxic waste after the procedure.
-
Donning PPE: Don all required PPE as specified in Table 2 before entering the designated handling area.
-
Handling:
-
Use Luer-lock fittings and syringes to avoid leaks.[10]
-
Avoid dust and aerosol formation.[2]
-
If any material comes into contact with skin, wash the area immediately and thoroughly with soap and water.[5] If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.[2][5]
-
3. Post-Experiment Decontamination
-
Surface Cleaning: At the end of each work session, decontaminate all surfaces within the BSC and the immediate work area. The researcher who performed the work is responsible for this cleaning while wearing full PPE.[11]
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves are removed first, followed by the gown and other equipment, with the inner gloves removed last.[6] All disposable PPE is considered contaminated and must be disposed of immediately.[6]
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. echemi.com [echemi.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. halyardhealth.com [halyardhealth.com]
- 7. pogo.ca [pogo.ca]
- 8. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. qualia-bio.com [qualia-bio.com]
- 10. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kingstonhsc.ca [kingstonhsc.ca]
- 13. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
